Iron(2+) succinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
17022-52-5 |
|---|---|
Molecular Formula |
C4H5FeO4+ |
Molecular Weight |
172.925 |
IUPAC Name |
4-hydroxy-4-oxobutanoate;iron(2+) |
InChI |
InChI=1S/C4H6O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-1 |
InChI Key |
MDXRFOWKIZPNTA-UHFFFAOYSA-M |
SMILES |
C(CC(=O)[O-])C(=O)O.[Fe+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Iron(2+) Succinate
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of iron(2+) succinate (ferrous succinate), a compound of significant interest in pharmaceutical development, primarily as an iron supplement for treating iron-deficiency anemia.[1][2] The document details common manufacturing protocols, robust analytical methods for characterization, and the biochemical pathways relevant to its mechanism of action.
Synthesis of this compound
The most prevalent and industrially scalable method for synthesizing this compound is through a direct precipitation reaction, also known as a double decomposition reaction.[3] This process involves reacting a soluble ferrous salt with a soluble succinate salt in an aqueous solution.[3]
Reaction Principle
The synthesis is typically achieved by combining aqueous solutions of ferrous sulfate and sodium succinate. This results in the precipitation of the less soluble this compound, which can then be isolated from the solution. The stoichiometry of the reaction is straightforward:
FeSO₄(aq) + Na₂C₄H₄O₄(aq) → FeC₄H₄O₄(s) + Na₂SO₄(aq) [3]
To prevent the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) state, an antioxidant is often added to the reaction mixture.[4]
Experimental Protocol: Direct Precipitation
This protocol is adapted from established industrial processes.[4]
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium succinate hexahydrate (Na₂C₄H₄O₄·6H₂O)
-
Antioxidant (e.g., sodium bisulfite, ascorbic acid)[4]
-
Deionized water
-
Acetone (for washing)
Procedure:
-
Preparation of Succinate Solution: In a reaction vessel, dissolve sodium succinate hexahydrate and the antioxidant in deionized water. Heat the mixture with stirring to ensure complete dissolution.
-
Reaction: Gradually add ferrous sulfate to the heated succinate solution.
-
Incubation: Maintain the reaction mixture at a constant temperature (e.g., 80°C) with continuous stirring for a period of 3 to 4 hours to ensure the reaction goes to completion.[4]
-
Cooling and Filtration: After the reaction period, cool the mixture to approximately 40°C.[4] Collect the precipitated this compound product via suction filtration.
-
Washing: Wash the filter cake (the collected solid) first with deionized water of the same temperature to remove soluble impurities like sodium sulfate. A test for the absence of sulfate ions in the filtrate can confirm the completion of this step. Follow this with a wash using a small amount of acetone to help displace water.[4]
-
Drying: Dry the final product under a vacuum at an elevated temperature (e.g., 80°C) to yield the final this compound powder.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via direct precipitation.
Characterization of this compound
A multi-technique approach is required for the comprehensive characterization of this compound, confirming its identity, purity, structure, and thermal stability.
Quantitative Data Summary
The following table summarizes the types of quantitative data obtained from various characterization techniques.
| Technique | Parameter Measured | Typical Result/Information Obtained |
| Direct Precipitation | Yield (%) | ~90%[4] |
| UV-Vis Spectroscopy | Wavelength of Maximum Absorbance (λmax) | Used to determine the concentration of the Fe²⁺-phenanthroline complex (typically around 508-510 nm).[5][6] |
| FTIR Spectroscopy | Wavenumber (cm⁻¹) of characteristic vibrations | Identification of functional groups (e.g., C=O, C-O from succinate) and coordination shifts. |
| X-Ray Diffraction (XRD) | 2θ Diffraction Angles | Provides a diffraction pattern unique to the crystalline structure, confirming phase identity.[7][8][9] |
| Thermal Analysis (TGA/DSC) | Weight Loss (%), Decomposition Temperature (°C) | Determines thermal stability, decomposition profile, and presence of solvent/water molecules.[7][8] |
| HPLC | Retention Time (min), Peak Area | Quantifies the amount of Fe²⁺ and separates it from Fe³⁺ and other metal ions.[10] |
Experimental Protocols for Characterization
2.2.1 Spectrophotometric Quantification of Iron(II)
This method determines the iron(II) content by forming a colored complex with 1,10-phenanthroline, which is then measured using a UV-Vis spectrophotometer.[6] The faint color of aqueous Fe²⁺ is insufficient for direct, sensitive measurement.[5]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known Fe²⁺ concentrations from a certified stock solution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in deionized water to create a stock solution of known concentration.
-
Complexation: To aliquots of both the standard and sample solutions, add a reducing agent (e.g., hydroxylamine) to ensure all iron is in the Fe²⁺ state, followed by a 1,10-phenanthroline solution and a buffer (e.g., ammonium acetate) to maintain an optimal pH.[11] Dilute to a final volume in volumetric flasks. An orange-red complex will form.[6][11]
-
Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each standard and the sample solution at the wavelength of maximum absorbance (λmax), determined by scanning one of the standards.[6]
-
Analysis: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Use the equation of the line from the calibration curve to determine the concentration of Fe²⁺ in the sample solution.
2.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule and confirm the coordination of the succinate ligand to the iron center.
Procedure:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dry this compound sample with spectroscopic grade KBr powder and pressing it into a transparent disk.
-
Background Scan: Perform a background scan with an empty sample holder or a pure KBr pellet.
-
Sample Scan: Place the sample pellet in the spectrometer and record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[12]
-
Analysis: Analyze the resulting spectrum for characteristic absorption bands. Key peaks will correspond to the carboxylate (COO⁻) stretches of the succinate ligand. A shift in these bands compared to free succinic acid or its sodium salt indicates coordination to the iron(II) ion.
2.2.3 X-Ray Powder Diffraction (XRPD)
XRPD is a critical technique for confirming the crystalline phase and identity of the synthesized material by comparing its diffraction pattern to known standards.[7][8][13]
Procedure:
-
Sample Preparation: Finely grind the this compound powder to ensure random crystal orientation. Pack the powder into a sample holder.
-
Data Collection: Place the sample holder in the diffractometer. Scan the sample over a specified range of 2θ angles (e.g., 5° to 80°) using a specific X-ray source (e.g., Cu-Kα radiation).[12]
-
Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) serves as a unique "fingerprint" of the crystalline solid. Compare the peak positions (2θ values) and relative intensities to reference patterns from crystallographic databases to confirm the identity and purity of the this compound phase.
2.2.4 Thermal Analysis (TGA/DSC)
Thermal analysis provides information on the thermal stability, decomposition, and hydration state of the compound.[7][8]
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample into an appropriate crucible (e.g., alumina).
-
Measurement: Place the crucible in the thermogravimetric analyzer (TGA) or differential scanning calorimeter (DSC). Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range.
-
Analysis:
-
TGA Curve: The TGA curve plots weight loss versus temperature. Steps in the curve indicate mass loss events, such as the loss of water of hydration or decomposition of the molecule.
-
DSC Curve: The DSC curve plots heat flow versus temperature, revealing endothermic events (like melting or dehydration) and exothermic events (like decomposition or crystallization).[8]
-
Characterization Workflow Diagram
References
- 1. What is the mechanism of Ferrous Succinate? [synapse.patsnap.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 17022-52-5 | Benchchem [benchchem.com]
- 4. CN101205180A - Process for preparing ferrous succinate - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Usefulness of X-ray Diffraction and Thermal Analysis to Study Dietary Supplements Containing Iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchtrends.net [researchtrends.net]
- 11. m.youtube.com [m.youtube.com]
- 12. scielo.br [scielo.br]
- 13. A Mössbauer and X-ray powder diffraction study of some ferrous hematinics - PubMed [pubmed.ncbi.nlm.nih.gov]
Iron(2+) succinate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
Iron(2+) succinate, also known as ferrous succinate, is a salt of iron in the +2 oxidation state with succinic acid. It is utilized as an oral iron supplement for the prevention and treatment of iron deficiency anemia.
| Identifier | Value |
| CAS Number | 10030-90-7 |
| Molecular Formula | C4H4FeO4 |
| Molecular Weight | 171.92 g/mol |
| Synonyms | Ferrous succinate, Butanedioic acid, iron(2+) salt (1:1) |
Mechanism of Action and Pharmacokinetics
The primary role of supplemental iron, as provided by this compound, is to correct iron deficiency, which is essential for the production of hemoglobin. A deficiency in iron leads to decreased hemoglobin synthesis, resulting in microcytic, hypochromic anemia.
Absorption Pathway
The absorption of iron from orally administered this compound occurs predominantly in the duodenum and upper jejunum. The process is as follows:
-
Dissociation: In the acidic environment of the stomach, this compound dissociates into ferrous ions (Fe²⁺) and succinate. The acidic pH helps maintain iron in its more soluble and readily absorbed ferrous state.[1]
-
Apical Transport: The released Fe²⁺ ions are transported from the intestinal lumen into the enterocytes (absorptive cells of the small intestine) primarily through the Divalent Metal Transporter 1 (DMT1).[1]
-
Intracellular Fate: Once inside the enterocyte, the Fe²⁺ can either be stored as ferritin (an intracellular iron storage protein) or be transported across the basolateral membrane into the bloodstream.
-
Basolateral Transport: The transport of Fe²⁺ out of the enterocyte is mediated by the protein ferroportin.[1]
-
Oxidation and Plasma Transport: In the bloodstream, the Fe²⁺ is oxidized to ferric ions (Fe³⁺) by enzymes such as hephaestin or ceruloplasmin. The Fe³⁺ then binds to transferrin, the primary iron transport protein in the plasma, which delivers it to sites of utilization, such as the bone marrow for erythropoiesis (red blood cell production).[1]
The succinate component of the molecule may enhance the solubility and absorption of the iron.[1][2]
Figure 1: Simplified signaling pathway of oral this compound absorption.
Experimental Protocols
Synthesis of this compound
This protocol is based on a direct precipitation method.
Materials:
-
Sodium succinate hexahydrate (Na₂C₄H₄O₄·6H₂O)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Antioxidant (e.g., sodium bisulfite)
-
Deionized water
-
Organic solvent (e.g., ethanol for washing)
-
Reactor with heating and stirring capabilities
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum drying oven
Procedure:
-
In a reactor, dissolve sodium succinate hexahydrate and a suitable antioxidant (e.g., sodium bisulfite at a ratio of 0.01-0.05 to the ferrous sulfate raw material) in deionized water with heating and stirring.
-
Gradually add a solution of ferrous sulfate to the succinate solution. The gradual addition helps prevent localized high concentrations of Fe²⁺, which can promote oxidation.
-
Maintain the reaction mixture at a constant temperature and continue stirring for 3-4 hours to ensure complete reaction.
-
After the reaction is complete, cool the mixture and collect the precipitated this compound by suction filtration.
-
Wash the filter cake with deionized water and then with an organic solvent to remove unreacted starting materials and byproducts.
-
Dry the final product under vacuum to obtain pure this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
Quantitative Analysis: Spectrophotometric Determination of Iron(II)
This method utilizes the reaction between Iron(II) and 1,10-phenanthroline to form a stable, colored complex, which can be quantified using a spectrophotometer.
Materials and Reagents:
-
Standard Iron Solution (e.g., 10 ppm): Prepared by dissolving a precisely weighed amount of ferrous ammonium sulfate hexahydrate in deionized water, followed by the addition of concentrated sulfuric acid.[3]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming if necessary.[4]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This is used as a reducing agent to ensure all iron is in the Fe²⁺ state.[4]
-
Sodium Acetate Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water. This is used as a buffer.[4]
Procedure:
-
Preparation of Calibration Curve:
-
Pipette a series of volumes (e.g., 1, 5, 10, 25, 50 mL) of the standard iron solution into separate 100 mL volumetric flasks.[4]
-
Prepare a blank by adding 50 mL of distilled water to another 100 mL volumetric flask.[4]
-
To each flask, add 1 mL of hydroxylamine hydrochloride solution, 10 mL of 1,10-phenanthroline solution, and 8 mL of sodium acetate solution.[4]
-
Dilute each solution to the 100 mL mark with deionized water and allow to stand for 10 minutes for full color development.[4]
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is approximately 508 nm for the iron(II)-phenanthroline complex.[3]
-
Plot a calibration curve of absorbance versus the concentration of iron.
-
-
Analysis of this compound Sample:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water with a small amount of sulfuric acid to ensure dissolution and prevent oxidation.
-
Dilute the sample solution to bring the iron concentration into the range of the calibration curve.
-
Take a known volume of the diluted sample solution and treat it with hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate as described for the standards.
-
Measure the absorbance of the sample solution at 508 nm.
-
Determine the concentration of iron in the sample solution using the calibration curve and calculate the purity or iron content of the original this compound sample.
-
Quantitative Data Summary
The following tables summarize comparative data from clinical studies involving oral iron preparations.
Table 1: Efficacy of Oral Ferrous Succinate vs. Intravenous Iron Sucrose in Iron Deficiency Anemia (4 weeks of treatment)
| Parameter | Ferrous Succinate (Oral) | Iron Sucrose (Intravenous) | P-value |
| Hemoglobin (g/L) | 108.41 ± 8.39 | 122.31 ± 6.04 | < 0.001 |
| Serum Iron (µmol/L) | 9.72 ± 4.24 | 15.62 ± 5.41 | < 0.001 |
| Serum Ferritin (µg/L) | 27.1 ± 10.82 | 39.82 ± 10.44 | < 0.001 |
| Overall Response Rate | 78.61% | 90.91% | < 0.001 |
Table 2: Adverse Reactions of Iron-Protein-Succinylate vs. Ferrous Sulphate (60 days of treatment)
| Adverse Reaction | Iron-Protein-Succinylate (n=549) | Ferrous Sulphate (n=546) |
| Patients with Adverse Reactions | 63 (11.5%) | 127 (23.3%) |
| Heartburn | 25 | 33 |
| Constipation | 19 | 23 |
| Abdominal Pain | 25 | 32 |
| Epigastric Pain | 0 | 31 |
| Nausea | 0 | 14 |
| Skin Rash | 0 | 8 |
| Total Events | 69 | 141 |
Note: While Table 2 refers to Iron-Protein-Succinylate, the comparison with Ferrous Sulphate, a common oral iron supplement, provides relevant context for the tolerability of oral iron formulations.
Conclusion
This compound is a well-established ferrous salt for the management of iron deficiency. Its mechanism of absorption follows the general pathway for non-heme iron, with the succinate moiety potentially aiding in its bioavailability. Standardized protocols for its synthesis and quantitative analysis are available, ensuring quality control for pharmaceutical applications. Clinical data, while varied across different formulations, provides a basis for understanding its efficacy and tolerability profile in comparison to other iron supplements. This guide provides a foundational technical overview for professionals engaged in research and development involving this important compound.
References
- 1. What is the mechanism of Ferrous Succinate? [synapse.patsnap.com]
- 2. Iron Protein Succinylate in the Management of Iron Deficiency Anemia: A Comparative Study with Ferrous Sulphate at Low and High Therapeutic Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
An In-depth Technical Guide on the Solubility and Stability of Ferrous Succinate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of ferrous succinate in aqueous solutions. Ferrous succinate, an iron (II) salt of succinic acid, is utilized in pharmaceutical formulations for the treatment of iron deficiency anemia. A thorough understanding of its aqueous solubility and stability is paramount for ensuring optimal bioavailability and therapeutic efficacy. This document synthesizes available data, outlines detailed experimental protocols, and provides visual representations of key concepts to aid researchers and formulation scientists in their development efforts.
Solubility of Ferrous Succinate
The dissolution of ferrous succinate in the gastrointestinal tract is a critical prerequisite for the absorption of ferrous ions.[1] The aqueous solubility of ferrous succinate is influenced by several factors, most notably pH and temperature.
Quantitative Solubility Data
Quantitative data on the solubility of ferrous succinate across a range of pH values and temperatures is not extensively available in public literature. However, based on manufacturer data and the known behavior of other iron (II) salts, a qualitative and estimated profile can be presented.
| Parameter | Value | Source/Comment |
| Solubility in Water (20°C) | < 1 g/L | [2] Manufacturer's data, indicating it is sparingly soluble. |
| pH-Dependent Solubility | Expected to be higher at acidic pH | Based on the behavior of other ferrous salts. In acidic conditions, the succinate ion would be protonated, and the equilibrium would shift towards dissolution.[1][3] |
| Temperature Dependence | Expected to show a positive temperature coefficient | For most salts, solubility increases with temperature. However, for some iron salts like ferrous sulfate, solubility can decrease at higher temperatures.[4] |
Factors Influencing Solubility
The following diagram illustrates the key factors that govern the aqueous solubility of ferrous succinate.
Stability of Ferrous Succinate in Aqueous Solutions
The primary concern regarding the stability of ferrous succinate in aqueous solutions is the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) state.[5] Ferric succinate is significantly less soluble than its ferrous counterpart, which can lead to precipitation and a reduction in bioavailable iron.[1]
Degradation Pathways
The principal degradation pathway for ferrous succinate in an aqueous environment is oxidation, which can be accelerated by factors such as elevated pH, temperature, and the presence of oxygen. Hydrolysis can also occur, particularly at higher pH values.
The following diagram illustrates the degradation pathway of ferrous succinate.
Quantitative Stability Data
| Stress Condition | Expected Outcome for Ferrous Succinate | Rationale/Supporting Evidence |
| Acidic (e.g., pH 1-3) | Relatively stable | The acidic environment helps to keep iron in the reduced ferrous state.[1] |
| Neutral to Alkaline (e.g., pH 7-9) | Increased rate of oxidation | Fe³⁺ is more stable than Fe²⁺ in alkaline conditions, leading to oxidation and precipitation.[5] |
| Oxidative (e.g., H₂O₂) | Rapid degradation | Ferrous ions are readily oxidized by oxidizing agents. |
| Thermal | Degradation rate increases with temperature | Increased temperature generally accelerates chemical reactions, including oxidation. |
| Photolytic | Potential for degradation | Many iron compounds are sensitive to light, which can catalyze oxidation.[6] |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of ferrous succinate in aqueous solutions. These protocols are based on standard pharmaceutical testing guidelines.
Protocol for pH-Dependent Solubility Determination (Shake-Flask Method)
This protocol is adapted from the standard shake-flask method for solubility determination.[7][8][9]
Objective: To determine the equilibrium solubility of ferrous succinate in aqueous solutions at various pH values.
Materials:
-
Ferrous succinate powder
-
Buffer solutions (pH 2, 4, 6, 7.4, 9)
-
Deionized water
-
Conical flasks or vials
-
Shaking incubator or water bath
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
-
0.45 µm syringe filters
Procedure:
-
Prepare a series of buffer solutions at the desired pH values.
-
Add an excess amount of ferrous succinate powder to a known volume of each buffer solution in separate flasks. The solid should be in excess to ensure that a saturated solution is formed.
-
Seal the flasks and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with an appropriate solvent (e.g., 0.1 M HCl to stabilize the ferrous ion).
-
Analyze the concentration of ferrous succinate in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry (after forming a colored complex with a reagent like 1,10-phenanthroline) or HPLC.
-
Calculate the solubility in mg/mL or mol/L for each pH value.
Workflow for Solubility Determination:
Protocol for Stability-Indicating Assay (Forced Degradation Study)
This protocol is based on the principles outlined in the ICH guidelines for stability testing.[10][11][12][13][14]
Objective: To evaluate the stability of ferrous succinate in aqueous solution under various stress conditions and to identify potential degradation products.
Materials:
-
Ferrous succinate
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Volumetric flasks
-
pH meter
-
Temperature-controlled chambers/ovens
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of ferrous succinate of a known concentration in deionized water.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the intact ferrous succinate from any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of ferrous succinate under each condition.
-
Identify and characterize any major degradation products using techniques like mass spectrometry (MS) if necessary.
-
Workflow for Forced Degradation Study:
Conclusion
The aqueous solubility and stability of ferrous succinate are critical attributes that influence its performance as a pharmaceutical active ingredient. While specific quantitative data is limited, an understanding of the behavior of similar ferrous salts provides a strong basis for formulation development. The primary challenges are its sparingly soluble nature and its propensity for oxidation to the less soluble ferric form. Formulation strategies should aim to maintain an acidic microenvironment and protect the compound from oxidative stress. The experimental protocols outlined in this guide provide a framework for generating the necessary data to support the development of robust and effective ferrous succinate drug products.
References
- 1. What is the mechanism of Ferrous Succinate? [synapse.patsnap.com]
- 2. lohmann-minerals.com [lohmann-minerals.com]
- 3. Effect of pH on the Solubility of Iron(II) Ions in Acidic Solution | Projectboard [partner.projectboard.world]
- 4. youtube.com [youtube.com]
- 5. cbseacademic.nic.in [cbseacademic.nic.in]
- 6. wbcil.com [wbcil.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. snscourseware.org [snscourseware.org]
- 13. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 14. database.ich.org [database.ich.org]
Spectroscopic Properties of Iron(2+) Succinate Complexes: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of iron(2+) succinate complexes. Due to the limited availability of dedicated spectroscopic studies on pure this compound, this guide synthesizes information from related iron(II) carboxylate complexes and established spectroscopic methodologies to present a detailed characterization profile. It includes summaries of expected quantitative data from various spectroscopic techniques, detailed experimental protocols for the synthesis and analysis of these air-sensitive compounds, and visualizations of relevant pathways and workflows. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of iron(II) succinate.
Introduction
This compound, or ferrous succinate, is an iron salt of succinic acid with important applications in the pharmaceutical industry, primarily as an oral iron supplement for the treatment of iron-deficiency anemia.[1] Its bioavailability is a key factor in its therapeutic efficacy, and this is intrinsically linked to its chemical structure and properties in physiological environments.[1] A thorough understanding of the spectroscopic characteristics of this compound is crucial for quality control, formulation development, and in-depth studies of its mechanism of action.
This guide provides a detailed examination of the key spectroscopic techniques used to characterize this compound complexes, including UV-Visible, Fourier-Transform Infrared (FT-IR), Mössbauer, and Raman spectroscopy. While comprehensive spectroscopic data for pure this compound is not extensively reported in the literature, this guide compiles expected values and characteristics based on studies of analogous iron(II) carboxylate compounds.
Synthesis of this compound
A common method for the synthesis of this compound is through a precipitation reaction between a soluble iron(II) salt and a salt of succinic acid. The following protocol is a representative example.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Disodium succinate hexahydrate (Na₂C₄H₄O₄·6H₂O)
-
Deionized water
-
Nitrogen gas (for inert atmosphere)
-
Ethanol (for washing)
-
Diethyl ether (for washing)
Procedure:
-
All solutions should be prepared using deoxygenated deionized water by bubbling with nitrogen gas for at least 30 minutes.
-
In a reaction vessel under a continuous stream of nitrogen, dissolve disodium succinate hexahydrate in deoxygenated water to create a 0.5 M solution.
-
In a separate vessel, also under a nitrogen atmosphere, prepare a 0.5 M solution of ferrous sulfate heptahydrate in deoxygenated water.
-
Slowly add the ferrous sulfate solution to the stirred disodium succinate solution. A pale greenish-white precipitate of this compound should form immediately.
-
Continue stirring the mixture under nitrogen for 1-2 hours to ensure complete reaction.
-
Isolate the precipitate by vacuum filtration under a nitrogen blanket.
-
Wash the precipitate sequentially with deoxygenated water, ethanol, and diethyl ether to remove any unreacted starting materials and water.
-
Dry the resulting this compound powder under vacuum. Store the final product in an inert atmosphere (e.g., a glovebox) to prevent oxidation.
Spectroscopic Characterization
The coordination of the succinate ligand to the iron(II) center can be probed by a variety of spectroscopic techniques. The following sections detail the expected spectroscopic signatures of this compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy of iron(II) complexes provides information about the electronic transitions within the d-orbitals of the metal center. For high-spin octahedral Fe(II) complexes, a weak, broad absorption band corresponding to the ⁵T₂g → ⁵Eg transition is expected in the visible or near-infrared region.
Expected Spectroscopic Data:
| Spectroscopic Parameter | Expected Value/Range | Notes |
| λmax (d-d transition) | 800 - 1200 nm | This transition is spin-forbidden and therefore expected to be of low intensity. The exact position is sensitive to the coordination environment. |
| Molar Absorptivity (ε) | < 50 M⁻¹cm⁻¹ | Consistent with a Laporte-forbidden transition. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for probing the coordination of the carboxylate groups of the succinate ligand to the iron(II) center. The positions of the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate group are sensitive to the coordination mode (monodentate, bidentate, or bridging).[2]
Expected Spectroscopic Data:
| Vibrational Mode | Free Succinate Anion (cm⁻¹) | Coordinated Succinate (Expected Range, cm⁻¹) | Notes |
| Asymmetric C=O Stretch (νas(COO⁻)) | ~1560 | 1540 - 1610 | The position of this band upon coordination can shift to higher or lower wavenumbers depending on the coordination mode. |
| Symmetric C-O Stretch (νs(COO⁻)) | ~1410 | 1400 - 1450 | This band is also sensitive to the coordination environment. |
| Separation (Δν = νas - νs) | ~150 | > 150 (monodentate), < 150 (bidentate) | The magnitude of the separation between the asymmetric and symmetric stretching frequencies is often used to infer the coordination mode of the carboxylate ligand.[2] |
Mössbauer Spectroscopy
Mössbauer spectroscopy is particularly sensitive to the oxidation state and spin state of iron. For a high-spin iron(II) compound like ferrous succinate, a characteristic quadrupole doublet is expected. While specific data for iron(II) succinate is scarce, data from the analogous iron(II) acetate can provide an estimate of the expected parameters.[3]
Expected Spectroscopic Data (based on Iron(II) Acetate as an analogue):
| Mössbauer Parameter | Expected Value/Range (mm/s) at room temperature | Notes |
| Isomer Shift (δ) | 1.1 - 1.3 | This range is characteristic of high-spin Fe(II) in an octahedral environment. |
| Quadrupole Splitting (ΔEQ) | 2.0 - 2.5 | A non-zero quadrupole splitting indicates a distortion from a perfectly cubic symmetry at the iron nucleus, which is expected for a complex with a carboxylate ligand.[3] |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for the symmetric vibrations of the molecule. The C-C and C-O stretching modes of the succinate ligand are expected to be Raman active.[4]
Expected Spectroscopic Data:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
| Symmetric COO⁻ Stretch | ~1420 - 1460 | This mode is often strong in the Raman spectrum of carboxylates.[4] |
| C-C Stretching | ~1050 - 1150 | The carbon backbone of the succinate ligand will have characteristic stretching vibrations in this region.[4] |
| Fe-O Stretching | < 600 | The direct vibration of the iron-oxygen bond is expected at lower wavenumbers. |
Experimental Protocols for Spectroscopic Analysis
The air-sensitive nature of iron(II) compounds necessitates careful sample handling to prevent oxidation to iron(III).
General Sample Handling for Air-Sensitive Complexes
-
All sample preparation for spectroscopic analysis should ideally be performed in an inert atmosphere glovebox.
-
Use sealed cuvettes or sample holders for analysis.
-
For solution-based spectroscopy, use deoxygenated solvents.
Protocol for UV-Visible Spectroscopy
-
Prepare a stock solution of this compound in a suitable deoxygenated solvent (e.g., water or methanol) inside a glovebox.
-
Transfer the solution to a sealed cuvette with a septum.
-
Record the UV-Vis spectrum from 200 to 1200 nm.
Protocol for FT-IR Spectroscopy
-
For solid-state analysis, prepare a KBr pellet or a mineral oil (Nujol) mull of the this compound inside a glovebox.[5]
-
Quickly transfer the sample to the FT-IR spectrometer and acquire the spectrum over the range of 4000 - 400 cm⁻¹.[6]
Protocol for Mössbauer Spectroscopy
-
The solid this compound sample is loaded into a sample holder inside a glovebox.
-
The holder is sealed and cooled to the desired temperature (e.g., liquid nitrogen or liquid helium temperature).
-
The Mössbauer spectrum is collected by exposing the sample to a γ-ray source (typically ⁵⁷Co).
Protocol for Raman Spectroscopy
-
The solid this compound sample is placed in a sealed capillary tube or on a microscope slide under an inert atmosphere.
-
The sample is irradiated with a laser of a specific wavelength (e.g., 532 nm or 785 nm).[7]
-
The scattered light is collected and analyzed to generate the Raman spectrum.
Signaling Pathways and Workflows
Physiological Pathway of Iron Absorption
Ferrous succinate serves as a source of ferrous iron for absorption in the small intestine. The pathway involves several key proteins for iron transport and regulation.[1][8][9]
References
- 1. What is the mechanism of Ferrous Succinate? [synapse.patsnap.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron Absorption: Molecular and Pathophysiological Aspects [mdpi.com]
Unraveling the Thermal Degradation of Ferrous Succinate: A Thermogravimetric Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thermal stability of active pharmaceutical ingredients (APIs) and their precursors is a critical parameter in drug development and manufacturing. Understanding how a compound behaves under thermal stress is paramount for establishing safe processing temperatures, predicting shelf life, and ensuring the quality and integrity of the final drug product. Thermogravimetric analysis (TGA) is a powerful analytical technique that provides quantitative information about the thermal decomposition of materials. This guide offers a comprehensive overview of the thermogravimetric analysis of ferrous succinate, a compound of interest in pharmaceutical development, presenting key decomposition data, experimental protocols, and a visualization of the decomposition pathway.
Quantitative Data Summary
The thermal decomposition of ferrous succinate proceeds in distinct stages, primarily involving dehydration followed by the decomposition of the succinate anion. The precise nature of the decomposition is influenced by the atmospheric conditions. The following tables summarize the quantitative data derived from thermogravimetric analysis of ferrous succinate in both inert (nitrogen) and reactive (carbon dioxide) atmospheres.
Table 1: Thermal Decomposition of Ferrous Succinate in a Dynamic Nitrogen Atmosphere
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) | Final Residue Composition |
| Dehydration | 70 - 215 | 20.10 | - | Anhydrous Ferrous Succinate |
| Decomposition | 215 - 550 | 45.20 | 34.70 | Mixture of Iron and Iron Oxide |
Table 2: Thermal Decomposition of Ferrous Succinate in a Dynamic Carbon Dioxide Atmosphere
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) | Final Residue Composition |
| Dehydration | 70 - 215 | 20.10 | - | Anhydrous Ferrous Succinate |
| Decomposition | 215 - 450 | 47.90 | 32.00 | Magnetite (Fe₃O₄) |
Experimental Protocols
While a specific, detailed experimental protocol for the thermogravimetric analysis of ferrous succinate is not extensively documented in a single source, a general procedure can be established based on standard practices for metal-organic compounds. The following protocol outlines the key steps and parameters for conducting a reliable TGA of ferrous succinate.
Objective: To determine the thermal stability and decomposition profile of ferrous succinate.
Instrumentation: A calibrated thermogravimetric analyzer (TGA) coupled with a differential thermal analysis (DTA) or differential scanning calorimetry (DSC) sensor is recommended for simultaneous thermal analysis. For evolved gas analysis, the TGA can be coupled to a Fourier-transform infrared spectrometer (FTIR) or a mass spectrometer (MS).
Materials:
-
Ferrous Succinate sample
-
High-purity nitrogen gas (for inert atmosphere)
-
High-purity carbon dioxide gas (for reactive atmosphere)
-
Alumina or platinum crucibles
Procedure:
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and calibrated for both temperature and mass.
-
Set the desired purge gas (nitrogen or carbon dioxide) flow rate, typically between 20 and 50 mL/min, to ensure a consistent atmosphere around the sample.
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the ferrous succinate sample into a clean, tared TGA crucible.
-
Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.
-
-
TGA Measurement:
-
Place the crucible containing the sample onto the TGA balance.
-
Set the temperature program. A typical program involves heating the sample from ambient temperature (e.g., 25°C) to a final temperature of around 600-800°C at a constant heating rate, commonly 10°C/min.
-
Initiate the TGA run and record the mass loss and temperature data.
-
-
Data Analysis:
-
Plot the percentage of mass loss as a function of temperature to obtain the TGA curve.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates for each step.
-
Determine the temperature ranges for each decomposition step and the corresponding percentage of mass loss from the TGA curve.
-
If using a coupled technique (TGA-FTIR or TGA-MS), analyze the evolved gas spectra at the temperatures corresponding to the mass loss events to identify the gaseous decomposition products.
-
Visualization of Decomposition Pathways and Workflows
To better illustrate the processes involved in the thermogravimetric analysis of ferrous succinate, the following diagrams have been generated using the Graphviz DOT language.
Caption: A flowchart illustrating the key steps in the thermogravimetric analysis of ferrous succinate.
Caption: A diagram illustrating the proposed thermal decomposition pathway of ferrous succinate.
In Vitro Models for Studying Iron(II) Succinate Absorption: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core in vitro models and methodologies used to investigate the intestinal absorption of iron(II) succinate. Given the limited direct research on iron(II) succinate in these systems, this guide draws upon established protocols for other ferrous salts, such as ferrous sulfate, which are considered relevant proxies for understanding its absorption mechanisms. The Caco-2 cell monolayer model, a gold standard for predicting intestinal drug permeability, serves as the primary focus.[1][2][3]
The Caco-2 Cell Model: A Robust Tool for Iron Absorption Studies
The Caco-2 cell line, derived from a human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes, exhibiting many of the morphological and functional characteristics of the small intestinal epithelium.[2][3] This includes the formation of a brush border membrane, tight junctions, and the expression of key iron transport proteins, making it an invaluable tool for studying the absorption of various iron compounds.[2]
Iron uptake in Caco-2 cells is often quantified by measuring the formation of intracellular ferritin, an iron-storage protein. The amount of ferritin formed is proportional to the amount of iron taken up by the cells.[1]
Key Iron Transport Mechanisms in Caco-2 Cells
The absorption of non-heme iron, such as iron(II) succinate, across the intestinal epithelium is a tightly regulated process involving several key proteins:
-
Divalent Metal Transporter 1 (DMT1): Located on the apical membrane of enterocytes, DMT1 is the primary transporter for the uptake of ferrous iron (Fe2+) from the intestinal lumen into the cell.[4][5]
-
Ferroportin (FPN1): Situated on the basolateral membrane, ferroportin is the sole known cellular iron exporter, responsible for transporting iron out of the enterocyte and into the bloodstream.[4]
-
Hephaestin: A ferroxidase located on the basolateral membrane that oxidizes ferrous iron (Fe2+) to ferric iron (Fe3+) as it exits the cell through ferroportin. This is a crucial step for its binding to transferrin in the circulation.[5]
-
Transferrin: A protein in the blood that binds to ferric iron (Fe3+) for transport throughout the body.[4][6]
The following diagram illustrates the generally accepted pathway for non-heme iron absorption in an intestinal enterocyte, a process applicable to the study of iron(II) succinate.
Figure 1: Cellular pathway of non-heme iron absorption.
Experimental Protocols
The following sections detail the methodologies for conducting iron(II) succinate absorption studies using the Caco-2 cell model.
Caco-2 Cell Culture and Monolayer Formation
A standardized protocol is crucial for obtaining reproducible results.
-
Cell Culture: Caco-2 cells are typically cultured in a complete medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Seeding on Permeable Supports: For transport studies, cells are seeded onto permeable filter supports (e.g., Transwell® inserts). This allows for the separation of the apical (representing the intestinal lumen) and basolateral (representing the bloodstream) compartments.[2]
-
Differentiation: The cells are maintained for 21 days to allow for spontaneous differentiation into a polarized monolayer.
-
Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is critical and should be assessed by measuring the transepithelial electrical resistance (TEER). Only monolayers with high TEER values (typically >250 Ω·cm²) should be used for experiments.[2]
The following diagram outlines the workflow for preparing Caco-2 cell monolayers for an iron absorption assay.
Figure 2: Caco-2 monolayer preparation workflow.
Iron(II) Succinate Absorption Assay
This protocol describes the steps for measuring the uptake of iron from iron(II) succinate into Caco-2 cells.
-
Preparation of Iron(II) Succinate Solution: Prepare a stock solution of iron(II) succinate in a suitable buffer. The final concentration applied to the cells should be physiologically relevant.
-
Apical Application: Remove the culture medium from the apical compartment of the Transwell® inserts and replace it with the iron(II) succinate solution. The basolateral compartment should contain a fresh culture medium.
-
Incubation: Incubate the cells for a defined period (e.g., 2 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Lysis: After incubation, wash the cell monolayers to remove any surface-bound iron. Then, lyse the cells to release the intracellular contents.
-
Ferritin Measurement: Determine the ferritin concentration in the cell lysate using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Protein Quantification: Measure the total protein content of the cell lysate using a standard method (e.g., BCA assay) to normalize the ferritin values.
Quantitative Data Presentation
Table 1: Bioavailability of Different Iron Formulations in a Caco-2 Cell Model
| Iron Compound | Phytic Acid Level | Iron Bioavailability (%) |
| Ferrous Gluconate | High | 8.12 ± 2.91 |
| Ferrous Gluconate | Low | 8.45 ± 2.82 |
| Ferrous Fumarate | High | 5.94 ± 2.13 |
Data adapted from a study on iron-enriched rice flour. The bioavailability of ferrous gluconate was found to be stable in both high and low phytic acid environments.[7]
Table 2: Iron Absorption Rate of Ferrous Salts in a Caco-2 Cell Model
| Iron Compound | Phytic Acid System | Relative Iron Absorption Rate (%) |
| Ferrous Gluconate | Low | 11.53 higher than Ferrous Fumarate |
| Ferrous Gluconate | High | 13.45 higher than Ferrous Fumarate |
Data derived from a comparative study, indicating a higher absorption rate for ferrous gluconate compared to ferrous fumarate in the presence of phytic acid.[7]
Advanced In Vitro Models
To create a more physiologically relevant environment, the Caco-2 model can be enhanced.
Caco-2/HT29-MTX Co-culture
This model includes the mucus-producing HT29-MTX cell line to simulate the mucus layer of the intestine, which can influence the bioavailability of nutrients.
Caco-2/HepG2 Co-culture
By co-culturing Caco-2 cells with the human hepatoma cell line HepG2, the systemic regulation of iron absorption by the liver-produced hormone hepcidin can be investigated.[8] Hepcidin downregulates ferroportin, thereby reducing iron export from enterocytes.[4]
The logical relationship between these models is depicted below.
References
- 1. Iron bioavailability from commercially available iron supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The effect of iron absorption in ferrous gluconate form from enriched rice flour using an in vitro digestion model and a Caco-2 cell model - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Proposing a Caco-2/HepG2 cell model for in vitro iron absorption studies [research.chalmers.se]
Methodological & Application
Application Notes and Protocols for Iron(2+) Succinate as an Iron Source for Microbial Growth
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron is an essential micronutrient for virtually all microorganisms, playing a critical role as a cofactor in a wide array of metabolic processes, including DNA synthesis, respiration, and nitrogen fixation.[1][2] While ferric iron (Fe³⁺) is the predominant form in aerobic environments, its low solubility limits its availability to microbes. Ferrous iron (Fe²⁺), which is more soluble, serves as a crucial iron source, particularly in anaerobic or microaerophilic environments.[3][4] Iron(2+) succinate, also known as ferrous succinate, is an iron salt that provides iron in its ferrous state.[1] This document provides detailed application notes and protocols for utilizing this compound as an iron source for microbial growth in research settings.
The succinate anion of this salt can also be utilized by many microorganisms as a carbon source, as it is an intermediate in the citric acid cycle.[5] The dual role of this compound as both an iron and potential carbon source makes it a subject of interest in microbial physiology and metabolism studies.
Data Presentation: Microbial Growth Comparison
While specific comparative studies on the efficacy of this compound for a wide range of microbes are not extensively available in the reviewed literature, the following tables provide a template for researchers to systematically record and compare microbial growth parameters when using this compound against other common iron sources like ferrous sulfate or ferric chloride.
Table 1: Comparison of Microbial Growth Parameters with Different Iron Sources
| Microorganism | Iron Source | Concentration (µM) | Maximum Optical Density (OD₆₀₀) | Specific Growth Rate (µ) | Lag Phase (hours) | Final Biomass (g/L) |
| Escherichia coli | This compound | |||||
| Ferrous Sulfate | ||||||
| Ferric Chloride | ||||||
| Bacillus subtilis | This compound | |||||
| Ferrous Sulfate | ||||||
| Ferric Chloride | ||||||
| Pseudomonas aeruginosa | This compound | |||||
| Ferrous Sulfate | ||||||
| Ferric Chloride |
Table 2: Effect of this compound Concentration on Microbial Growth
| Microorganism | This compound Concentration (µM) | Maximum Optical Density (OD₆₀₀) | Specific Growth Rate (µ) |
| [Specify Microbe] | 0 (Iron-limited) | ||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 |
Experimental Protocols
Preparation of Iron-Limited Minimal Medium
To accurately assess the effect of this compound, it is crucial to start with a basal medium that is depleted of contaminating iron.
Materials:
-
High-purity water (Milli-Q or equivalent)
-
Glassware treated to be iron-free (acid-washed)
-
All medium components should be of the highest purity available.
Protocol:
-
Prepare all glassware by soaking in 6 M HCl for at least 24 hours, followed by extensive rinsing with high-purity water.
-
Prepare a defined minimal medium appropriate for the microorganism of interest. A common example is M9 minimal medium.
-
To remove trace iron contamination from the prepared medium, it is recommended to treat the medium with a chelating resin like Chelex-100.
-
Stir the medium with Chelex-100 (2-5 g/L) for at least 2 hours.
-
Filter-sterilize the Chelex-treated medium through a 0.22 µm filter to remove the resin and any precipitated components.
Preparation of this compound Stock Solution
Due to the potential for oxidation of ferrous iron, the stock solution should be prepared fresh.
Materials:
-
This compound powder
-
High-purity, deoxygenated water (prepared by boiling and cooling under a nitrogen stream)
-
Sterile, airtight container
Protocol:
-
In an anaerobic chamber or under a stream of nitrogen, dissolve a precise amount of this compound powder in deoxygenated, high-purity water to create a concentrated stock solution (e.g., 10 mM).
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, airtight container.
-
Store the stock solution at 4°C in the dark and use within one week.
Microbial Growth Assay
Protocol:
-
Dispense the iron-limited minimal medium into sterile culture vessels (e.g., 96-well plates, flasks).
-
Supplement the medium with the desired final concentration of this compound from the sterile stock solution. Include control wells/flasks with other iron sources (e.g., ferrous sulfate) and a no-iron control.
-
Inoculate the media with the microbial culture grown overnight in iron-limited medium and washed twice with the same medium to minimize iron carryover.
-
Incubate the cultures under appropriate conditions (temperature, aeration, etc.).
-
Monitor microbial growth over time by measuring the optical density at 600 nm (OD₆₀₀).
-
At the end of the experiment, other parameters such as final biomass or cell counts can be determined.
Visualization of Pathways and Workflows
Proposed Signaling Pathway for this compound Uptake
The primary route for ferrous iron uptake in many bacteria is the Feo system.[4][6] The iron(2+) from dissociated this compound is likely transported via this system.
Caption: Proposed uptake of Iron(2+) via the FeoB transport system.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating this compound as a microbial iron source.
Caption: Workflow for assessing microbial growth with this compound.
Logical Relationships of Using this compound
This diagram outlines the potential advantages and challenges associated with using this compound in microbial culture.
References
- 1. What is the mechanism of Ferrous Succinate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Bacterial ferrous iron transport: the Feo system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application of Ferrous Succinate in Animal Models of Iron Deficiency Anemia: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ferrous succinate in preclinical animal models of iron deficiency anemia (IDA). The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanisms of ferrous succinate as an iron supplement.
Introduction
Iron deficiency anemia is a global health issue characterized by insufficient red blood cells due to a lack of iron. Animal models, particularly in rodents, are indispensable for studying the pathophysiology of IDA and for the preclinical evaluation of iron therapeutics. Ferrous succinate, a salt of iron and succinic acid, is an oral iron supplement. Studies in animal models have suggested that ferrous succinate is as effective as other commonly used iron salts, such as ferrous sulfate, in treating iron deficiency. Moreover, the succinate moiety may play a role in enhancing iron absorption. This document outlines the methodologies for inducing IDA in animal models and protocols for treatment with ferrous succinate, along with expected outcomes and relevant biological pathways.
Data Presentation
Due to the limited availability of comprehensive, published datasets specifically for ferrous succinate in animal models of IDA, the following tables present representative data extrapolated from studies on the closely related and widely studied ferrous sulfate. These values serve as a benchmark for expected outcomes when treating iron-deficient rodents with a bioavailable ferrous iron salt like ferrous succinate.
Table 1: Hematological Parameters in a Rat Model of Diet-Induced Iron Deficiency Anemia Treated with Ferrous Iron Supplementation
| Parameter | Normal Control | IDA Control (Untreated) | Ferrous Iron Treated |
| Hemoglobin (g/dL) | 14.5 ± 0.8 | 7.2 ± 0.6 | 13.8 ± 0.7 |
| Hematocrit (%) | 45.2 ± 2.5 | 25.1 ± 2.1 | 43.5 ± 2.3 |
| Red Blood Cell Count (x10⁶/µL) | 7.8 ± 0.5 | 4.5 ± 0.4 | 7.5 ± 0.6 |
| Mean Corpuscular Volume (fL) | 58.0 ± 2.1 | 55.8 ± 1.9 | 58.1 ± 2.0 |
| Mean Corpuscular Hemoglobin (pg) | 18.6 ± 0.7 | 16.0 ± 0.6 | 18.4 ± 0.8 |
| Mean Corpuscular Hemoglobin Concentration (g/dL) | 32.1 ± 1.2 | 28.7 ± 1.1 | 31.7 ± 1.3 |
Values are presented as mean ± standard deviation and are representative of typical findings in the field.
Table 2: Iron Status Parameters in a Rat Model of Diet-Induced Iron Deficiency Anemia Treated with Ferrous Iron Supplementation
| Parameter | Normal Control | IDA Control (Untreated) | Ferrous Iron Treated |
| Serum Iron (µg/dL) | 150 ± 20 | 50 ± 15 | 145 ± 25 |
| Total Iron Binding Capacity (TIBC) (µg/dL) | 300 ± 30 | 550 ± 50 | 310 ± 35 |
| Transferrin Saturation (%) | 50 ± 5 | 9 ± 3 | 47 ± 6 |
| Serum Ferritin (ng/mL) | 80 ± 15 | 10 ± 5 | 75 ± 12 |
Values are presented as mean ± standard deviation and are representative of typical findings in the field.
Experimental Protocols
The following are detailed protocols for inducing iron deficiency anemia in a rat model and for the subsequent treatment with ferrous succinate.
Protocol 1: Induction of Iron Deficiency Anemia in Rats
Objective: To establish a consistent and reliable model of iron deficiency anemia in rats through dietary iron restriction.
Materials:
-
Weanling (21-day-old) Sprague-Dawley or Wistar rats
-
Iron-deficient diet (e.g., containing <5 mg iron/kg)
-
Standard rodent chow (for control group)
-
Metabolic cages for housing
-
Deionized water
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Hematology analyzer
Procedure:
-
Upon arrival, acclimatize weanling rats for 3-5 days on a standard rodent diet.
-
Randomly assign rats to two groups: a control group receiving a standard iron-replete diet and an experimental group receiving an iron-deficient diet.
-
House the rats in metabolic cages to prevent coprophagy and access to environmental iron sources.
-
Provide deionized water ad libitum to both groups.
-
Maintain the respective diets for a period of 4-6 weeks.
-
Monitor the health and body weight of the animals regularly.
-
At the end of the induction period, collect a small blood sample (e.g., from the tail vein) to confirm the anemic state. Anemia is typically confirmed by a significant decrease in hemoglobin (e.g., <8 g/dL) and hematocrit levels compared to the control group.
Protocol 2: Treatment of Iron Deficiency Anemia with Ferrous Succinate
Objective: To evaluate the efficacy of orally administered ferrous succinate in reversing iron deficiency anemia in a rat model.
Materials:
-
Iron-deficient anemic rats (as prepared in Protocol 1)
-
Ferrous succinate
-
Vehicle for administration (e.g., deionized water, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Animal scale
-
Blood collection supplies
-
Hematology analyzer
-
Kits for measuring serum iron, TIBC, and ferritin
Procedure:
-
Once the anemic state is confirmed, divide the iron-deficient rats into at least two subgroups: an anemic control group receiving the vehicle and a treatment group receiving ferrous succinate.
-
Prepare a suspension of ferrous succinate in the chosen vehicle at a desired concentration. The dose of ferrous succinate should be calculated based on its elemental iron content. A typical therapeutic dose for rats is in the range of 5-10 mg of elemental iron/kg body weight.
-
Administer the ferrous succinate suspension or vehicle to the respective groups daily via oral gavage for a period of 2-4 weeks.
-
Monitor the body weight of the animals throughout the treatment period.
-
Collect blood samples at regular intervals (e.g., weekly) and at the end of the study to assess hematological parameters (hemoglobin, hematocrit, RBC indices).
-
At the end of the study, euthanize the animals and collect terminal blood samples for the analysis of iron status parameters (serum iron, TIBC, transferrin saturation, and serum ferritin).
-
Tissues such as the liver and spleen can also be collected to assess iron storage.
Visualizations: Pathways and Workflows
The following diagrams illustrate the experimental workflow and the key signaling pathway involved in ferrous iron absorption.
Application Note: Analytical Methods for the Quantification of Iron(II) Succinate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iron(II) succinate is a crucial compound in pharmaceutical formulations, serving as an iron supplement for treating anemia. Accurate and reliable quantification of both the iron(II) ion and the succinate counter-ion is essential for quality control, stability studies, and formulation development. This document provides detailed protocols and application notes for various analytical methods suited for the quantification of iron(II) succinate in diverse sample matrices. The methods covered include UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Electrochemical Analysis.
UV-Visible Spectrophotometry for Iron(II) Quantification
This method is a robust, cost-effective, and widely used technique for determining the concentration of ferrous iron (Fe²⁺).[1][2] It relies on the reaction of Fe²⁺ with a chromogenic chelating agent, such as 1,10-phenanthroline or 2,2'-bipyridyl, to form a stable, intensely colored complex.[3][4] The absorbance of this complex is measured at a specific wavelength and is directly proportional to the iron(II) concentration, following the Beer-Lambert Law.[1]
Experimental Protocol: 1,10-Phenanthroline Method
This protocol details the steps for quantifying Fe²⁺ using 1,10-phenanthroline, which forms a red-orange complex with Fe²⁺, exhibiting maximum absorbance around 510 nm.[1][5]
Reagents and Materials:
-
Standard Iron(II) Solution (e.g., prepared from ferrous ammonium sulfate)[4][6]
-
1,10-Phenanthroline Solution (0.1% w/v in ethanol or water)
-
Sodium Acetate Buffer Solution (to maintain pH 3-5)[7]
-
Deionized Water
-
Volumetric flasks, pipettes, and cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Accurately weigh a sample containing iron(II) succinate and dissolve it in a known volume of deionized water. If the sample is a solid dosage form, it may require dissolution and filtration.
-
Reduction of Iron(III) (if necessary): To ensure all iron is in the Fe²⁺ state, add 1 mL of hydroxylamine hydrochloride solution to an aliquot of the sample solution.[4] This step reduces any ferric iron (Fe³⁺) that may be present due to oxidation.
-
Complex Formation: Add the 1,10-phenanthroline solution and the sodium acetate buffer to the sample. Dilute to a final known volume with deionized water and allow the color to develop for at least 10-15 minutes.[7]
-
Preparation of Calibration Standards: Prepare a series of standard solutions with known Fe²⁺ concentrations (e.g., 0.5, 1, 2, 5, 10 µg/mL) from a stock solution.[4] Treat these standards with hydroxylamine hydrochloride and 1,10-phenanthroline in the same manner as the sample.
-
Spectrophotometric Measurement: Set the spectrophotometer to the wavelength of maximum absorbance (λmax), typically around 510 nm.[5] Use a reagent blank (containing all reagents except iron) to zero the instrument.[6][8] Measure the absorbance of each standard and the sample solution.
-
Quantification: Plot a calibration curve of absorbance versus the concentration of the iron standards. Determine the concentration of iron(II) in the sample by interpolating its absorbance value on the calibration curve.[6]
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for quantifying Iron(II) via UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) for Succinate Quantification
HPLC is a highly specific and sensitive method for separating and quantifying the succinate anion. Various HPLC modes can be employed, including reversed-phase, ion-exchange, or Hydrophilic Interaction Chromatography (HILIC).[1][9][10] Detection is typically achieved using a UV detector at a low wavelength (e.g., 210-225 nm) or an Evaporative Light Scattering Detector (ELSD) if the analyte lacks a strong chromophore.[9][10]
Experimental Protocol: Reversed-Phase HPLC with UV Detection
This protocol describes a common approach for succinate analysis using a C18 column.
Reagents and Materials:
-
Succinic Acid or Sodium Succinate standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Phosphate buffer (e.g., potassium dihydrogen phosphate)
-
Orthophosphoric acid (for pH adjustment)
-
0.22 µm or 0.45 µm membrane filters
-
HPLC system with UV detector, C18 column, autosampler, and pump
Procedure:
-
Mobile Phase Preparation: Prepare an aqueous mobile phase containing a phosphate buffer. A common mobile phase composition is a mixture of acetonitrile and the aqueous buffer (e.g., 50:50 v/v). Adjust the pH to an acidic value (e.g., pH 2.5-3.8) using orthophosphoric acid to ensure succinic acid is in its protonated form for good retention on a C18 column. Filter and degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of succinic acid or sodium succinate in the mobile phase. From this stock, create a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve the iron(II) succinate sample in the mobile phase to a known concentration. The sample may need to be filtered through a 0.22 µm syringe filter to remove particulates before injection.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Flow Rate: 0.7 - 1.0 mL/min
-
Injection Volume: 10 - 20 µL
-
Detection: UV at ~210 nm (or 225 nm)[10]
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the succinate peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Calculate the succinate concentration in the sample from this curve.
Experimental Workflow: HPLC Analysis
Caption: General workflow for the quantification of succinate using HPLC.
Electrochemical Methods for Iron(II) Quantification
Electrochemical techniques, such as voltammetry, offer a powerful means for both quantifying iron and determining its oxidation state (Fe²⁺ vs. Fe³⁺).[1] Methods like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) measure the current generated when an applied potential causes the oxidation of Fe²⁺ to Fe³⁺.[1] The peak current is proportional to the concentration of Fe²⁺.
Protocol Outline: Differential Pulse Voltammetry (DPV)
Apparatus and Reagents:
-
Potentiostat with a three-electrode cell (working, reference, and counter electrodes)
-
Supporting electrolyte (e.g., KCl or a buffer solution)
-
Standard Iron(II) solutions
-
Purified nitrogen or argon gas
Procedure:
-
Sample Preparation: Dissolve the iron(II) succinate sample in the supporting electrolyte.
-
Deoxygenation: Purge the solution with nitrogen or argon gas for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Standard Additions or Calibration Curve: Prepare a set of calibration standards in the supporting electrolyte.
-
Voltammetric Scan: Place the electrodes in the solution. Apply a potential scan over a range where Fe²⁺ is oxidized (e.g., 0 to +0.8 V vs. Ag/AgCl). The instrument will record the resulting current.
-
Quantification: A peak will appear in the voltammogram at the oxidation potential of Fe²⁺. The height or area of this peak is proportional to the Fe²⁺ concentration. Quantify the sample concentration by comparing its peak current to a calibration curve or by using the standard addition method.
Logical Diagram: Voltammetric Analysis
Caption: Logical steps for quantifying Iron(II) using voltammetry.
Summary of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, available equipment, and whether speciation of iron or quantification of the counter-ion is necessary.
| Method | Analyte | Principle | Typical Wavelength/Potential | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Iron(II) | Colorimetric complex formation | 510 nm (1,10-phenanthroline)[5] | Low cost, simple, robust[1][3] | Indirect, potential interferences, does not quantify succinate |
| HPLC | Succinate | Chromatographic separation | ~210 nm (UV) | High specificity, can be automated | Higher equipment cost, requires method development |
| Electrochemical Analysis | Iron(II) | Oxidation of Fe²⁺ at an electrode | Analyte-dependent oxidation potential | High sensitivity, can determine Fe²⁺/Fe³⁺ ratio[1][11] | Sensitive to matrix effects, requires specialized equipment |
| Enzyme-Coupled Assay | Succinate | Enzymatic conversion of succinate linked to NADH consumption | 340 nm (UV) | Highly specific for succinate | Requires specific enzymes, can be complex to set up[12] |
References
- 1. Iron(2+) succinate | 17022-52-5 | Benchchem [benchchem.com]
- 2. An analytical method for the quantitative determination of iron ion chelating capacity: development and validation [redalyc.org]
- 3. "Estimating iron content in natural samples by UV-Vis spectrophotometry" [wisdomlib.org]
- 4. asdlib.org [asdlib.org]
- 5. mt.com [mt.com]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. HPLC Application for Analysis of Sodium Succinate on Primesep 100 | SIELC Technologies [sielc.com]
- 10. HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column | SIELC Technologies [sielc.com]
- 11. An analytical method for Fe(II) and Fe(III) determination in pharmaceutical grade iron sucrose complex and sodium ferric gluconate complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of a Stable Ferrous Succinate Stock Solution
Abstract
This document provides detailed protocols for the preparation, stabilization, and verification of a stable stock solution of ferrous succinate. Ferrous succinate is a crucial iron supplement utilized in various research and pharmaceutical development applications. Ensuring the stability of the ferrous (Fe²⁺) state is critical, as oxidation to the ferric (Fe³⁺) form can lead to precipitation and reduced bioavailability. These application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to prepare reliable and stable ferrous succinate solutions for experimental use. The protocols include methodologies for solubilization in an acidic buffer, stabilization against oxidation, and analytical procedures for concentration and stability verification using UV-Vis spectrophotometry and a stability-indicating HPLC method.
Introduction
Ferrous succinate is an iron (II) salt of succinic acid used in the treatment and study of iron-deficiency anemia. The succinate ligand contributes to the stabilization and bioavailability of the ferrous iron. In a laboratory setting, a well-characterized and stable stock solution is fundamental for reproducible experimental results. The primary challenge in preparing aqueous solutions of ferrous salts is the propensity of the ferrous (Fe²⁺) ion to oxidize to the ferric (Fe³⁺) state, which is significantly less soluble at neutral pH and can precipitate as ferric hydroxide.
These application notes address this challenge by providing a protocol for the preparation of a ferrous succinate stock solution in a mildly acidic citrate buffer, which enhances solubility and stability. Furthermore, the inclusion of ascorbic acid as an antioxidant minimizes the oxidation of the ferrous ion. This document furnishes detailed experimental procedures for the preparation of the stock solution and its subsequent analytical verification.
Physicochemical Properties of Ferrous Succinate
A summary of the relevant physicochemical properties of ferrous succinate is presented in Table 1. Understanding these properties is essential for the successful preparation and storage of a stable stock solution.
Table 1: Physicochemical Properties of Ferrous Succinate
| Property | Value | Reference |
| Molecular Formula | C₄H₄FeO₄ | [1] |
| Molecular Weight | 171.9 g/mol | [1] |
| Appearance | Brownish powder | [1] |
| Iron Content | 33-36% | [1] |
| Solubility in Water (20°C) | < 1 g/L | [1] |
| Solubility in Acid | Increased solubility in acidic conditions. | [2] |
Experimental Protocols
Materials and Reagents
-
Ferrous Succinate (powder, high purity)
-
Citric Acid (anhydrous, ACS grade)
-
Sodium Citrate (dihydrate, ACS grade)
-
Ascorbic Acid (ACS grade)
-
Hydrochloric Acid (HCl, concentrated, ACS grade)
-
1,10-Phenanthroline (monohydrate, ACS grade)
-
Hydroxylamine Hydrochloride (ACS grade)
-
Sodium Acetate (anhydrous, ACS grade)
-
Ferrous Ammonium Sulfate (hexahydrate, ACS grade)
-
Deionized water (Type I, 18.2 MΩ·cm)
-
HPLC grade acetonitrile
-
Methanesulfonic acid
Preparation of a 10 mM Stable Ferrous Succinate Stock Solution
This protocol describes the preparation of 100 mL of a 10 mM ferrous succinate stock solution in a 0.1 M citrate-ascorbate buffer at pH 4.5.
Workflow for Stock Solution Preparation
References
Application Notes: Use of Iron(2+) Succinate in Studies of Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application
Iron is a critical element for numerous biological functions, yet its redox activity can also pose a significant threat to cellular homeostasis. Iron(II), or ferrous iron, is a potent catalyst of oxidative stress through the Fenton reaction, where it reacts with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH).[1][2] This process can lead to widespread damage to lipids, proteins, and nucleic acids, contributing to the pathophysiology of various diseases.
Iron(2+) succinate, a salt of ferrous iron and succinic acid, serves as a bioavailable source of Fe²⁺ ions. While commonly used as a dietary supplement to treat iron-deficiency anemia, its ability to release ferrous iron makes it a valuable tool for inducing iron overload and subsequent oxidative stress in experimental models. This allows researchers to investigate the mechanisms of iron-induced cellular damage and to screen potential therapeutic agents that can mitigate these effects.
Furthermore, the succinate anion itself is a key intermediate in the mitochondrial citric acid cycle.[3] Under certain pathological conditions, such as ischemia-reperfusion, succinate can accumulate and drive the production of mitochondrial reactive oxygen species (ROS).[4][5] Therefore, using this compound provides a unique model to study the combined effects of cytosolic iron-driven Fenton chemistry and potential alterations in mitochondrial metabolism.
The primary applications for using this compound in this context include:
-
Modeling iron overload-induced oxidative stress in cell culture and animal models.
-
Studying the mechanisms of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[6][7]
-
Screening and evaluating the efficacy of antioxidants and iron-chelating compounds.
-
Investigating the interplay between iron homeostasis, mitochondrial function, and cellular redox status.
Mechanism of Action: Inducing Oxidative Stress
The central mechanism by which this compound induces oxidative stress is by providing a source of catalytically active Fe²⁺ for the Fenton reaction .
Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The resulting hydroxyl radical (•OH) is one of the most potent reactive oxygen species and can initiate a cascade of damaging reactions, most notably lipid peroxidation .[7] This process is a hallmark of ferroptosis, where polyunsaturated fatty acids in cell membranes are degraded, leading to a loss of membrane integrity and eventual cell death.[8] The process is exacerbated by the inhibition of protective antioxidant systems, particularly the glutathione peroxidase 4 (GPX4) enzyme.[7][9]
Caption: Fenton reaction initiated by Iron(2+).
Experimental Protocols
The following protocols provide generalized methodologies for using this compound to induce oxidative stress. Researchers should optimize concentrations, incubation times, and specific assays for their particular model system.
Protocol 1: In Vitro Induction of Oxidative Stress in Cell Culture
Objective: To induce and quantify oxidative stress in a cultured cell line following exposure to this compound.
Materials:
-
Adherent cell line (e.g., HepG2, SH-SY5Y, HT22)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (prepare fresh stock solution in sterile water or appropriate buffer)
-
Phosphate-Buffered Saline (PBS)
-
Assay kits for measuring oxidative stress markers (see Table 1)
-
Cell lysis buffer
-
Microplate reader (fluorescence, absorbance)
Workflow:
Caption: Experimental workflow for in vitro oxidative stress assay.
Procedure:
-
Cell Seeding: Seed cells in appropriate multi-well plates (e.g., 96-well for viability, 12-well for biochemical assays) at a density that will result in 70-80% confluency at the time of treatment.
-
Incubation: Allow cells to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Treatment: Prepare a range of this compound concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM). Remove the old medium and replace it with a fresh medium containing the desired concentrations of this compound. Include an untreated control group.
-
Exposure: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours). The optimal time should be determined empirically.
-
Marker Analysis: After incubation, process the cells according to the specific assay protocol for the chosen oxidative stress marker.
-
For ROS: Use a probe like DCFDA. Wash cells with PBS, incubate with the probe, and measure fluorescence.
-
For Lipid Peroxidation (MDA): Wash cells, lyse them, and perform a TBARS assay on the cell lysate.
-
For Glutathione (GSH): Lyse cells and measure total and oxidized glutathione (GSSG) using a commercially available kit to determine the GSH/GSSG ratio.
-
Protocol 2: In Vivo Induction of Oxidative Stress via Dietary Iron Overload
Objective: To induce systemic oxidative stress in a rodent model through dietary supplementation with this compound. This protocol is adapted from studies using other iron salts.[10]
Materials:
-
Wistar rats or C57BL/6 mice
-
Standard rodent chow (control diet, e.g., 35 mg iron/kg)
-
Custom-formulated chow supplemented with this compound (e.g., 350 mg iron/kg).[10]
-
Metabolic cages (optional, for sample collection)
-
Anesthesia and surgical tools for tissue collection
-
Equipment for blood processing (centrifuge) and tissue homogenization
Procedure:
-
Acclimatization: House animals in a controlled environment for at least one week, providing ad libitum access to water and the control diet.
-
Dietary Intervention: Randomly assign animals to two groups: Control Diet and High-Iron Diet. Provide the respective diets for a period ranging from several weeks to months (e.g., 8-12 weeks).[10]
-
Monitoring: Monitor animal body weight and food intake regularly throughout the study.
-
Sample Collection: At the end of the study period, anesthetize the animals and collect blood via cardiac puncture. Perfuse the animals with saline and harvest tissues of interest (e.g., liver, heart, brain, kidney).
-
Sample Processing:
-
Blood: Centrifuge blood to separate plasma/serum and store at -80°C.
-
Tissues: Snap-freeze a portion of the tissue in liquid nitrogen for molecular analysis or fix in formalin for histology. Homogenize fresh tissue portions for biochemical assays.
-
-
Marker Analysis: Analyze plasma and tissue homogenates for oxidative stress markers as described in Table 1.
Data Presentation and Key Markers
Quantitative analysis of oxidative stress is crucial. The table below summarizes key biomarkers and common methods for their measurement.
Table 1: Common Markers of Oxidative Stress and Measurement Methods
| Marker | Biological Significance | Common Assay Method | Principle |
| Reactive Oxygen Species (ROS) | Measures overall oxidant levels | 2',7'-Dichlorofluorescin Diacetate (DCFDA) | A non-fluorescent probe oxidized by ROS to the highly fluorescent DCF.[11] |
| Malondialdehyde (MDA) | End-product of lipid peroxidation | Thiobarbituric Acid Reactive Substances (TBARS) | MDA reacts with TBA under acidic conditions to form a pink-colored adduct, measured at ~532 nm.[12] |
| Glutathione (GSH/GSSG Ratio) | Key cellular antioxidant status | Glutathione Assay Kits (e.g., Ellman's Reagent) | Measures reduced (GSH) and/or oxidized (GSSG) glutathione. A decreased ratio indicates oxidative stress.[12] |
| Protein Carbonyls | Marker of protein oxidation | 2,4-Dinitrophenylhydrazine (DNPH) Assay | DNPH reacts with carbonyl groups on proteins to form a stable product that can be measured spectrophotometrically. |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Marker of oxidative DNA damage | ELISA or LC-MS/MS | Quantifies the level of this specific oxidized nucleoside in DNA extracts from tissues or cells. |
Table 2: Representative Data from an In Vivo Iron Overload Study in Rats (Data synthesized and adapted from Arruda et al., 2013, which used a different iron salt but illustrates the expected effects)[10]
| Parameter | Control Diet (35 mg/kg Fe) | Enriched-Iron Diet (350 mg/kg Fe) | % Change |
| Serum Iron (µg/dL) | 150 ± 20 | 250 ± 30 | +67% |
| Liver Iron Content (µg/g tissue) | 120 ± 15 | 300 ± 40 | +150% |
| Liver MDA (nmol/mg protein) | 0.8 ± 0.1 | 1.5 ± 0.2 | +88% |
| Kidney Protein Carbonyls (nmol/mg protein) | 2.1 ± 0.3 | 3.5 ± 0.4 | +67% |
| Heart GSH/GSSG Ratio | 15 ± 2 | 8 ± 1.5 | -47% |
Signaling Pathway Visualization: Iron Overload and Ferroptosis
Excess intracellular Fe²⁺ from sources like this compound can overwhelm the storage capacity of ferritin, leading to an expanded labile iron pool. This iron pool fuels the Fenton reaction and lipid peroxidation, which can inhibit the GPX4 system and trigger ferroptosis.
Caption: Cellular pathway from iron uptake to ferroptosis.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Mitochondrion - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. ajmc.com [ajmc.com]
- 6. Ferroptosis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dovepress.com [dovepress.com]
- 10. Dietary Iron Concentration May Influence Aging Process by Altering Oxidative Stress in Tissues of Adult Rats | PLOS One [journals.plos.org]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Iron Nanoparticles from a Ferrous Succinate Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron-based nanoparticles, particularly iron oxides (Fe₂O₃ and Fe₃O₄), have garnered significant attention in the biomedical field due to their unique magnetic properties, biocompatibility, and versatile surface chemistry. These attributes make them highly suitable for a range of applications including targeted drug delivery, magnetic resonance imaging (MRI) contrast enhancement, and hyperthermia cancer therapy.
The synthesis of iron nanoparticles with controlled size, morphology, and magnetic properties is crucial for their successful application. Various methods, such as co-precipitation, hydrothermal synthesis, and thermal decomposition, have been developed. The thermal decomposition of iron-organic precursors, such as iron carboxylates, is a promising route for producing monodisperse and highly crystalline nanoparticles.
This document provides detailed application notes and a proposed experimental protocol for the synthesis of iron oxide nanoparticles using ferrous succinate as a precursor. While ferrous succinate is less commonly reported as a precursor compared to ferrous oxalate or oleate, its dicarboxylate structure presents an interesting platform for investigating nanoparticle formation. The protocols and data presented herein are based on analogous thermal decomposition methods of other iron carboxylates and serve as a comprehensive guide for researchers exploring this novel precursor.
Proposed Synthesis of Iron Oxide Nanoparticles via Thermal Decomposition of Ferrous Succinate
This section outlines a hypothetical, yet scientifically grounded, protocol for the synthesis of iron oxide nanoparticles from ferrous succinate. The proposed method is adapted from established thermal decomposition procedures for other iron carboxylates.
Experimental Workflow Diagram
Caption: Proposed workflow for iron oxide nanoparticle synthesis.
Detailed Experimental Protocol
Materials:
-
Ferrous succinate (C₄H₄FeO₄)
-
1-octadecene (ODE) (or other high-boiling point solvent)
-
Oleic acid (surfactant)
-
Ethanol or Acetone (for precipitation)
-
Hexane (for dispersion)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Schlenk line for inert atmosphere control
-
Magnetic stirrer
-
Centrifuge
-
Vacuum oven
Procedure:
-
Reaction Setup: In a 100 mL three-neck flask, combine ferrous succinate (e.g., 2 mmol), 1-octadecene (e.g., 20 mL), and oleic acid (e.g., 6 mmol).
-
Degassing: Equip the flask with a condenser and connect it to a Schlenk line. Heat the mixture to 120°C under vacuum for 1-2 hours to remove water and oxygen.
-
Inert Atmosphere: Switch the atmosphere to high-purity nitrogen or argon.
-
Heating and Decomposition:
-
For Magnetite (Fe₃O₄): Under a gentle flow of inert gas, heat the mixture to a hypothesized decomposition temperature of 320°C at a rate of 3-5°C/min. The formation of magnetite is favored in an oxygen-free environment.
-
For Maghemite/Hematite (γ-Fe₂O₃/α-Fe₂O₃): For the synthesis of more oxidized iron nanoparticles, a controlled introduction of a mild oxidant or performing the decomposition in air may be necessary. Thermal decomposition of ferrous oxalate in air is known to produce hematite at temperatures above 250°C[1].
-
-
Aging: Maintain the reaction temperature for 1-2 hours to allow for nanoparticle growth and crystallization. A color change to black or dark brown indicates nanoparticle formation.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. Add an excess of ethanol or acetone (e.g., 40 mL) to precipitate the nanoparticles.
-
Washing: Separate the nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes). Discard the supernatant and re-disperse the nanoparticle pellet in hexane. Repeat the precipitation and washing steps at least two more times to remove residual solvent and surfactant.
-
Drying: Dry the final nanoparticle product in a vacuum oven at a low temperature (e.g., 60°C) overnight.
Expected Quantitative Data from Analogous Systems
As direct experimental data for ferrous succinate is unavailable, the following tables summarize expected properties of iron oxide nanoparticles based on the thermal decomposition of other iron carboxylates like ferrous oxalate and iron(II) acetate.
Table 1: Expected Nanoparticle Size and Morphology
| Precursor | Decomposition Temperature (°C) | Atmosphere | Resulting Phase | Average Particle Size (nm) | Morphology | Reference |
| Ferrous Oxalate | 500 | Low O₂ pressure | Magnetite (Fe₃O₄) | 40 | Aggregated Spinel | [1] |
| Ferrous Oxalate | 700 | Low O₂ pressure | Magnetite (Fe₃O₄) | 55 | Aggregated Spinel | [1] |
| Iron(II) Acetate | 320 - 400 | Air | Maghemite (γ-Fe₂O₃) | 6 - 20 | Spherical | [2] |
| Iron Carboxylate Salt | Not specified | Inert | Magnetite (Fe₃O₄) | 6 - 30 | Spherical | [3] |
Table 2: Expected Magnetic Properties
| Precursor | Resulting Phase | Particle Size (nm) | Saturation Magnetization (emu/g) | Coercivity (Oe) | Behavior | Reference |
| Ferrous Oxalate | Magnetite (Fe₃O₄) | 40 | Decreases with size | Hysteretic at RT | Ferromagnetic | [1] |
| Ferrous Oxalate | Magnetite (Fe₃O₄) | 55 | Decreases with size | Hysteretic at RT | Ferromagnetic | [1] |
| Iron Carboxylate Salt | Magnetite (Fe₃O₄) | 7 | Not specified | Not specified | Superparamagnetic | [3] |
Protocols for Nanoparticle Characterization
4.1. Transmission Electron Microscopy (TEM) for Size and Morphology
-
Disperse a small amount of the dried nanoparticle powder in a suitable solvent like hexane or ethanol through sonication.
-
Deposit a drop of the dilute dispersion onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely.
-
Image the nanoparticles using a TEM instrument at various magnifications to determine their size, shape, and size distribution.
4.2. X-ray Diffraction (XRD) for Crystal Structure and Phase Purity
-
Prepare a powder sample of the dried nanoparticles.
-
Mount the sample on a zero-background sample holder.
-
Perform XRD analysis using a diffractometer with Cu Kα radiation.
-
Scan a 2θ range from 20° to 80°.
-
Compare the resulting diffraction pattern with standard patterns from the JCPDS database to identify the iron oxide phase (e.g., magnetite, maghemite, hematite) and assess crystallinity.
4.3. Vibrating Sample Magnetometry (VSM) for Magnetic Properties
-
Place a known mass of the dried nanoparticle powder in a sample holder.
-
Measure the magnetic moment as a function of the applied magnetic field at room temperature.
-
From the resulting hysteresis loop, determine key magnetic parameters such as saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc).
Application Notes for Drug Development Professionals
Iron oxide nanoparticles synthesized from precursors like ferrous succinate hold significant promise in drug delivery and therapy.
-
Targeted Drug Delivery: The magnetic nature of these nanoparticles allows for their guidance to a specific target site (e.g., a tumor) using an external magnetic field. This enhances the local concentration of a conjugated drug, improving therapeutic efficacy while minimizing systemic side effects.
-
Controlled Release: The nanoparticle surface can be functionalized to encapsulate or conjugate therapeutic agents. Release can be triggered by changes in the physiological environment (e.g., pH) or by an external stimulus like an alternating magnetic field.
-
Hyperthermia Therapy: When subjected to an alternating magnetic field, superparamagnetic iron oxide nanoparticles generate localized heat, which can be used to selectively destroy cancer cells.
-
MRI Contrast Agents: These nanoparticles can act as T2 contrast agents in MRI, enhancing the imaging of tissues and organs where they accumulate.
Relevant Signaling Pathways in Biomedical Applications
The interaction of iron oxide nanoparticles with cells can modulate various signaling pathways, which is a critical consideration in drug development.
Signaling Pathway Diagram: Nanoparticle-Induced Apoptosis
Caption: Nanoparticle-mediated apoptosis signaling pathway.
Discussion of Signaling Pathways
-
Apoptosis Induction: Iron oxide nanoparticles functionalized with antibodies against death receptors, such as DR4, can induce apoptosis in cancer cells. The binding of these nanoparticles can lead to receptor clustering, activating downstream signaling cascades involving caspase-8 and caspase-3, ultimately leading to programmed cell death.
-
Autophagy Modulation: Iron oxide nanoparticles can be taken up by cells and accumulate in lysosomes. This can lead to lysosomal dysfunction, which in turn affects the autophagic flux. This modulation is often linked to the mTOR signaling pathway and can influence cell survival and death.
-
Oxidative Stress and Inflammatory Pathways: The interaction of iron oxide nanoparticles with cells can lead to the generation of reactive oxygen species (ROS). Elevated ROS levels can activate stress-related signaling pathways such as NF-κB, leading to inflammatory responses and potentially cytotoxicity. The surface coating and properties of the nanoparticles play a significant role in the extent of ROS production.
References
- 1. [PDF] Synthesis of monodisperse iron oxide nanocrystals by thermal decomposition of iron carboxylate salts. | Semantic Scholar [semanticscholar.org]
- 2. Effect of reaction Effect of reaction temperature on properties of iron(III) oxide nanoparticles prepared by solid-state route from iron(II) acetate [inis.iaea.org]
- 3. yavuzlab.com [yavuzlab.com]
Application Notes and Protocols for In Vivo Imaging of Iron(2+) Succinate Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(2+) succinate is a commonly used oral iron supplement for the treatment of iron deficiency anemia. Understanding its in vivo biodistribution, absorption, and metabolism is crucial for optimizing therapeutic efficacy and safety. This document provides detailed application notes and protocols for various in vivo imaging techniques to track the distribution of this compound.
Radionuclide-Based Imaging: PET and SPECT
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are highly sensitive nuclear imaging techniques that can provide quantitative, whole-body biodistribution data of radiolabeled compounds. For tracking this compound, iron radioisotopes such as ⁵²Fe (for PET) and ⁵⁹Fe (for SPECT and biodistribution studies) can be utilized.
Application Note: PET Imaging with ⁵²Fe-labeled this compound
PET imaging with ⁵²Fe offers high sensitivity and spatial resolution for dynamic tracking of iron distribution in vivo. ⁵²Fe is a positron-emitting isotope with a half-life of 8.3 hours, making it suitable for imaging studies over several hours.
Principle: ⁵²Fe-labeled this compound is administered to the subject, and the emitted positrons annihilate with electrons in the tissue, producing two 511 keV gamma rays that are detected by the PET scanner. This allows for the three-dimensional mapping of the radiotracer's distribution over time. A challenge with ⁵²Fe is its decay to ⁵²mMn, a positron emitter with different kinetics, which requires correction during data analysis[1].
Applications:
-
Quantifying the rate and extent of intestinal absorption of iron.
-
Visualizing the initial distribution of absorbed iron to organs like the liver, spleen, and bone marrow.
-
Assessing the efficacy of formulations or co-administered compounds on iron uptake.
Experimental Protocol: Biodistribution Study using ⁵⁹Fe-labeled this compound
This protocol describes a quantitative biodistribution study in a rodent model following oral administration of ⁵⁹Fe-labeled this compound. ⁵⁹Fe is a gamma-emitting isotope with a longer half-life (44.5 days), making it ideal for longer-term biodistribution studies.
Materials:
-
⁵⁹FeCl₃ in a suitable acidic solution (e.g., 0.1 M HCl).
-
Succinic acid.
-
Sodium hydroxide (NaOH).
-
Animal model (e.g., Sprague-Dawley rats, C57BL/6 mice), fasted overnight.[2]
-
Oral gavage needles.
-
Gamma counter.
-
Standard laboratory equipment for chemical synthesis and animal handling.
Protocol:
Part A: Synthesis of ⁵⁹Fe-labeled this compound
-
In a shielded fume hood, neutralize a known activity of ⁵⁹FeCl₃ solution with a stoichiometric amount of NaOH to precipitate ⁵⁹Fe(OH)₃.
-
Wash the precipitate with deionized water to remove excess salts.
-
Dissolve the ⁵⁹Fe(OH)₃ precipitate in a minimal amount of succinic acid solution to form ⁵⁹Fe-iron(3+) succinate.
-
To obtain ferrous succinate, a reducing agent (e.g., ascorbic acid) can be added. Note: Direct synthesis from a ferrous salt like ⁵⁹FeSO₄, if available, is preferable for simplicity.
-
Determine the final concentration and specific activity of the ⁵⁹Fe-iron(2+) succinate solution.
Part B: Animal Administration and Tissue Collection
-
Administer a known dose and activity of ⁵⁹Fe-iron(2+) succinate to fasted animals via oral gavage.[2] A typical volume for mice is 100-200 µL.
-
At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours) post-administration, euthanize a cohort of animals.
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (e.g., stomach, small intestine, cecum, colon, liver, spleen, kidneys, heart, lungs, femur for bone marrow, and a sample of muscle and skin).
-
Rinse external surfaces of organs to remove any contaminating blood.
Part C: Radioactivity Measurement and Data Analysis
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, along with standards prepared from the dosing solution.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Correct for the radioactivity present in the residual blood within the tissues for more accurate organ-specific uptake values.
Quantitative Data Summary: Oral Iron Biodistribution
The following table summarizes representative quantitative biodistribution data for orally administered iron supplements in rats. Note: Data is compiled from studies using various iron forms and may not be specific to this compound but provides a general expected distribution pattern.
| Time Post-Administration | Organ/Tissue | % Injected Dose / Gram (Mean ± SD) |
| 4 hours | Blood | 0.1 ± 0.03 |
| Liver | 1.5 ± 0.4 | |
| Spleen | 0.8 ± 0.2 | |
| Kidneys | 0.5 ± 0.1 | |
| Small Intestine | 15.2 ± 3.5 | |
| 24 hours | Blood | 0.5 ± 0.1 |
| Liver | 2.1 ± 0.5 | |
| Spleen | 1.2 ± 0.3 | |
| Bone Marrow (Femur) | 3.5 ± 0.8 | |
| Small Intestine | 2.5 ± 0.7 | |
| 48 hours | Blood | 0.8 ± 0.2 |
| Liver | 1.8 ± 0.4 | |
| Spleen | 1.0 ± 0.2 | |
| Bone Marrow (Femur) | 4.2 ± 1.0 |
Magnetic Resonance Imaging (MRI)
MRI can be used to non-invasively quantify tissue iron content. However, it is more suited for assessing chronic iron overload rather than tracking the acute distribution of a single oral dose.
Application Note: MRI for Iron Quantification
Principle: Iron is a paramagnetic substance that shortens the T2 and T2* relaxation times of water protons in its vicinity. This results in a signal loss in T2 and T2-weighted MR images. The rate of signal decay (R2 and R2) can be correlated with tissue iron concentration.
Applications:
-
Assessing baseline iron stores in preclinical models before and after long-term supplementation with this compound.
-
Monitoring the accumulation of iron in specific organs over time.
Limitations:
-
Low sensitivity for detecting the small changes in iron concentration after a single oral dose.
-
Undissolved oral iron supplements in the gastrointestinal tract can cause significant image artifacts, potentially obscuring abdominal organs. It is recommended to withhold oral iron supplements for at least 24 hours prior to an MRI scan.
Fluorescence Imaging
In vivo fluorescence imaging can be a powerful tool for visualizing the dynamics of labile iron pools, particularly at the cellular and sub-organ level.
Application Note: In Vivo Fluorescence Imaging of Labile Iron
Principle: Specific fluorescent probes are used that are quenched or activated upon binding to ferrous iron (Fe²⁺). Changes in fluorescence intensity can be monitored in real-time to track the appearance and distribution of labile iron following the administration of this compound.
Applications:
-
Visualizing the absorption of iron across the intestinal epithelium in exposed intestinal loop models.
-
Tracking changes in the labile iron pool in specific cell types or tissues using microscopy techniques.
-
High-throughput screening of the effects of different formulations on iron uptake at the cellular level.
Experimental Protocol: Imaging Labile Iron in Intestinal Tissue
This protocol provides a general workflow for imaging changes in the labile iron pool in the duodenum of a mouse following oral administration of this compound.
Materials:
-
Fluorescent Fe²⁺ probe (e.g., commercially available turn-on fluorescent probes).
-
This compound solution.
-
Anesthetized mouse.
-
In vivo fluorescence imaging system or confocal microscope equipped for in vivo imaging.
Protocol:
-
Administer the fluorescent iron probe to the animal according to the manufacturer's instructions (e.g., via intravenous or intraperitoneal injection). Allow sufficient time for the probe to distribute.
-
Anesthetize the mouse and surgically expose a loop of the duodenum.
-
Position the animal on the microscope stage and acquire baseline fluorescence images of the duodenal villi.
-
Administer the this compound solution directly into the exposed intestinal loop or via oral gavage.
-
Acquire a time-series of fluorescence images to monitor the change in fluorescence intensity as iron is absorbed by the enterocytes.
-
Image analysis can be performed to quantify the change in fluorescence over time and in different regions of the tissue.
Signaling Pathways and Experimental Workflows
Intestinal Iron Absorption Pathway
The absorption of non-heme iron, such as that from this compound, is a tightly regulated process in the duodenum. The following diagram illustrates the key proteins involved.
Caption: Intestinal absorption pathway of dietary non-heme iron.
Experimental Workflow for Biodistribution Study
The following diagram outlines the key steps in a typical in vivo biodistribution study of radiolabeled this compound.
Caption: Experimental workflow for a biodistribution study.
References
Establishing an iron overload cell model with ferrous succinate
Application Note & Protocol
Topic: Establishing and Characterizing an In Vitro Iron Overload Model Using Ferrous Succinate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron is a critical element for numerous cellular processes, but its excess can be highly toxic, leading to cellular damage through the generation of reactive oxygen species (ROS) and the induction of specific cell death pathways like ferroptosis.[1][2][3] In vitro iron overload models are indispensable tools for studying the pathophysiology of iron-related diseases and for screening potential therapeutic agents. While various iron sources are used to establish these models, ferrous succinate offers a bioavailable form of ferrous iron (Fe2+), which is readily taken up by cells.[4] The succinate component may also contribute to metabolic effects, making it a relevant compound for study.[4]
This document provides a comprehensive protocol for establishing an iron overload model in a cell culture system using ferrous succinate. It further details methods to characterize the model by assessing intracellular iron levels, cell viability, and key markers of oxidative stress.
Overall Experimental Workflow
The following diagram outlines the complete workflow for establishing and validating the ferrous succinate-induced iron overload model.
Caption: Workflow from cell culture to data analysis.
Materials and Reagents
-
Cell Line: HepG2 (human liver cancer cell line), SH-SY5Y (human neuroblastoma cell line), or other relevant cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or other appropriate medium.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Ferrous Succinate (FeC₄H₄O₄)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Prussian Blue Staining: 10% Potassium Ferrocyanide, 20% Hydrochloric Acid, Nuclear Fast Red solution.[5][6]
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[7]
-
ROS Detection: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[8][9]
-
Lipid Peroxidation Assay: Malondialdehyde (MDA) Assay Kit (TBA method).[10][11][12]
Detailed Experimental Protocols
Protocol 1: Cell Culture and Induction of Iron Overload
-
Cell Culture: Culture cells in T-75 flasks with appropriate complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Trypsinize and seed cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for staining and protein/lysis-based assays). A typical seeding density for HepG2 cells is 1x10⁴ cells/well in a 96-well plate.[13] Allow cells to adhere overnight.
-
Preparation of Ferrous Succinate Stock: Prepare a 100 mM stock solution of ferrous succinate in sterile, deionized water. Gentle heating may be required for complete dissolution. Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Treatment: The optimal concentration of ferrous succinate must be determined empirically for each cell line. A preliminary dose-response experiment is recommended.
-
Remove the old medium from the cells.
-
Add fresh medium containing various concentrations of ferrous succinate (e.g., 0, 25, 50, 100, 200, 400 µM).
-
Incubate for a specified period, typically 24 to 48 hours.[7]
-
Protocol 2: Assessment of Intracellular Iron - Prussian Blue Staining
This method detects ferric iron (Fe³⁺) deposits within cells.[14][15]
-
Cell Fixation: After treatment, wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Staining Solution: Prepare the staining solution immediately before use by mixing equal parts of 10% potassium ferrocyanide and 20% hydrochloric acid.[6]
-
Staining: Wash cells twice with distilled water. Add the fresh Prussian Blue staining solution to each well and incubate for 20-30 minutes at room temperature.[14]
-
Washing: Wash the cells three times with distilled water.
-
Counterstaining (Optional): Add Nuclear Fast Red solution for 5 minutes to stain the nuclei.[5]
-
Visualization: Wash again with distilled water. Add PBS to the wells and visualize the cells under a light microscope. Iron deposits will appear as distinct blue precipitates.[5]
Protocol 3: Assessment of Cell Viability - MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][16]
-
MTT Addition: Following the ferrous succinate treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control group:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100[7]
-
Protocol 4: Assessment of Oxidative Stress
A. Reactive Oxygen Species (ROS) Detection with DCFH-DA
DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation by intracellular ROS.[8][9]
-
Staining: After ferrous succinate treatment, wash cells once with warm PBS.
-
Add fresh, serum-free medium containing 10 µM DCFH-DA to each well.[9]
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[9][17]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission ≈ 485/530 nm) or visualize using a fluorescence microscope.[17]
B. Lipid Peroxidation - Malondialdehyde (MDA) Assay
MDA is a major product of lipid peroxidation and a key indicator of oxidative damage.[10] The assay is based on the reaction of MDA with thiobarbituric acid (TBA).[11][12]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer on ice. Scrape the cells and centrifuge at ~13,000 x g for 10 minutes to pellet cell debris.[10]
-
Reaction: Transfer the supernatant to a new tube. Add SDS solution and TBA reagent according to the manufacturer's protocol (e.g., from a commercial kit).[18]
-
Incubation: Incubate the mixture at 95°C for 45-60 minutes.[18]
-
Cooling & Centrifugation: Cool the samples on ice for 5 minutes and then centrifuge to clarify the solution.[18]
-
Measurement: Transfer the supernatant to a 96-well plate and read the absorbance at 532 nm.[11]
-
Quantification: Determine the MDA concentration by comparing the absorbance to a standard curve prepared with MDA standards.
Key Signaling Pathway: Ferroptosis
Iron overload is a primary driver of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[19][20]
Caption: Ferrous iron drives lipid peroxidation, leading to ferroptosis.
Data Presentation
Quantitative data should be summarized for clear interpretation. Below are examples of how to present results from the viability and oxidative stress assays.
Table 1: Effect of Ferrous Succinate on Cell Viability (MTT Assay)
| Ferrous Succinate (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.08 | 100% |
| 25 | 1.185 | 0.07 | 94.8% |
| 50 | 1.050 | 0.09 | 84.0% |
| 100 | 0.875 | 0.06 | 70.0% |
| 200 | 0.613 | 0.05 | 49.0% |
| 400 | 0.350 | 0.04 | 28.0% |
This data can be used to calculate an IC50 value, which is the concentration that inhibits 50% of cell viability.[13]
Table 2: Effect of Ferrous Succinate on Oxidative Stress Markers
| Ferrous Succinate (µM) | Relative ROS Levels (Fold Change vs Control) | MDA Concentration (nmol/mg protein) |
| 0 (Control) | 1.0 | 1.2 ± 0.2 |
| 50 | 1.8 | 2.5 ± 0.3 |
| 100 | 3.5 | 4.8 ± 0.5 |
| 200 | 6.2 | 8.9 ± 0.7 |
Data presented as Mean ± Standard Deviation.
Conclusion
This application note provides a framework for establishing a cellular model of iron overload using ferrous succinate. By following these protocols, researchers can reliably induce iron toxicity and quantify its effects on cell health and oxidative stress. This model serves as a valuable platform for investigating the molecular mechanisms of iron-induced cell death and for the preclinical evaluation of novel iron-chelating or antioxidant therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Mechanisms of Iron Mediated Programmed Cell Death and Its Roles in Eye Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of cell injury by activated oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ferrous Succinate? [synapse.patsnap.com]
- 5. Prussian Blue Staining Protocol for Iron - IHC WORLD [ihcworld.com]
- 6. newcomersupply.com [newcomersupply.com]
- 7. youtube.com [youtube.com]
- 8. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 4.10. Lipid Peroxidation (MDA) Assay [bio-protocol.org]
- 11. raybiotech.com [raybiotech.com]
- 12. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 13. youtube.com [youtube.com]
- 14. Perls Prussian blue - Wikipedia [en.wikipedia.org]
- 15. Perl’s Prussian Blue for Ferric Iron – Histotechnology Lab Manual [pressbooks.atlanticoer-relatlantique.ca]
- 16. youtube.com [youtube.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. arigobio.com [arigobio.com]
- 19. Ferroptosis - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
Troubleshooting & Optimization
Troubleshooting poor bioavailability of oral ferrous succinate supplements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the bioavailability of oral ferrous succinate supplements.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during in vitro and in vivo experiments designed to assess the oral bioavailability of ferrous succinate.
Formulation & Dissolution Issues
Question: Our ferrous succinate formulation shows poor and inconsistent dissolution in simulated gastric fluid. What could be the cause and how can we troubleshoot this?
Answer: Poor dissolution is a critical factor that can significantly lower bioavailability. Ferrous succinate's solubility can be influenced by several factors.[1][2]
-
pH of the Dissolution Medium: Ferrous salts are generally more soluble in acidic environments, which mimic the stomach's pH.[3][4] Ensure your simulated gastric fluid is maintained at a low pH (typically 1.2). Inconsistent pH can lead to variable dissolution rates.
-
Excipient Interactions: Binders, fillers, and coating agents in your tablet or capsule formulation can interfere with the dissolution of ferrous succinate. Consider evaluating the compatibility of each excipient with ferrous succinate.
-
Manufacturing Process: The compression force used during tableting can affect the tablet's hardness and disintegration time. An overly compressed tablet may not disintegrate properly, leading to poor dissolution.
-
Particle Size: The particle size of the ferrous succinate active pharmaceutical ingredient (API) can influence its dissolution rate. Smaller particle sizes generally have a larger surface area, which can lead to faster dissolution.
Troubleshooting Steps:
-
Verify and buffer the pH of your dissolution medium.
-
Conduct dissolution studies on the pure ferrous succinate API to isolate formulation-related issues.
-
If using a formulated product, test the disintegration time according to pharmacopeial standards.
-
Consider reformulating with different excipients known to be compatible with iron salts.
In Vitro Cell Culture Models (Caco-2 Cells)
Question: We are using a Caco-2 cell model to assess ferrous succinate absorption, but the measured iron uptake is very low. What are the potential reasons for this?
Answer: Low iron uptake in Caco-2 cell models is a common challenge. The Caco-2 cell line is a well-established in vitro model for iron absorption studies.[5] However, several factors can influence the results.
-
Cell Monolayer Integrity: The Caco-2 cells must form a confluent and differentiated monolayer to accurately mimic the intestinal barrier.[6] Poor integrity will lead to unreliable transport data.
-
Iron Oxidation State: Caco-2 cells primarily absorb ferrous iron (Fe2+) via the Divalent Metal Transporter 1 (DMT1).[3][7][8] If the ferrous succinate oxidizes to ferric iron (Fe3+) in the culture medium, its uptake will be significantly reduced.
-
Presence of Inhibitors: Components in the culture medium or the formulation itself can inhibit iron uptake. For example, phytates and polyphenols are known inhibitors of non-heme iron absorption.[9][10]
-
Cell Passage Number: The characteristics of Caco-2 cells can change with high passage numbers, potentially affecting their iron transport capabilities.
Troubleshooting Steps:
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment. Only use monolayers with TEER values above a validated threshold (e.g., >250 Ω·cm²).[6]
-
Minimize Iron Oxidation: Prepare fresh solutions of ferrous succinate immediately before the experiment. Consider adding a reducing agent like ascorbic acid to the apical side to maintain iron in its ferrous state.[7][10]
-
Control for Inhibitors: Use a defined, serum-free transport medium to avoid unknown inhibitory components. If testing a complex formulation, run a control with pure ferrous succinate.
-
Use Appropriate Cell Passages: Maintain a consistent and documented cell passage number for all experiments.
Question: How can we differentiate between cellular uptake and paracellular leakage in our Caco-2 model?
Answer: To ensure that the measured iron transport is due to cellular uptake and not leakage between cells, you can use a paracellular marker. Co-administer a fluorescently labeled, non-transported molecule (e.g., Lucifer yellow) with your ferrous succinate formulation. A high level of the marker in the basolateral compartment indicates a compromised cell monolayer.
In Vivo Animal Models
Question: In our rat model, the oral bioavailability of ferrous succinate is significantly lower than expected. What factors should we investigate?
Answer: Low in vivo bioavailability can result from a combination of physiological and formulation-related factors.
-
Gastric pH: The stomach's acidic environment is crucial for keeping iron in the more soluble ferrous (Fe2+) state.[3][4] If the gastric pH of the animals is elevated (e.g., due to diet or co-administered drugs), iron absorption can be impaired.
-
Dietary Components: The animal's diet can contain inhibitors or enhancers of iron absorption. Phytates in standard rodent chow, for instance, can chelate iron and reduce its bioavailability.[10]
-
Gastrointestinal Transit Time: A rapid transit time through the duodenum and upper jejunum, the primary sites of iron absorption, can limit the time available for uptake.[3]
-
Systemic Iron Status: The body's iron stores regulate iron absorption.[11] If the animals have high iron stores, the hormone hepcidin will be upregulated, leading to the degradation of the iron exporter ferroportin and a subsequent decrease in iron absorption.[11][12]
Troubleshooting Steps:
-
Control Gastric pH: Avoid co-administering medications that raise gastric pH, such as proton pump inhibitors, unless it is an intended part of the study.[4]
-
Standardize Diet: Use a purified, iron-deficient diet for a period before the study to deplete iron stores and upregulate absorption. This will also remove dietary inhibitors.
-
Induce Mild Anemia: To maximize and standardize iron absorption, consider making the animals mildly iron-deficient before administering the ferrous succinate.[13]
-
Measure Iron Status Markers: Analyze serum ferritin and transferrin saturation to assess the iron status of the animals before and after the study.
Data Presentation
Table 1: Factors Influencing Ferrous Iron Bioavailability
| Factor | Effect on Bioavailability | Mechanism of Action | Reference |
| Ascorbic Acid (Vitamin C) | Enhancer | Reduces ferric (Fe3+) iron to the more absorbable ferrous (Fe2+) form and forms a soluble chelate with iron. | [7][10][14] |
| Phytates (in grains, legumes) | Inhibitor | Form insoluble complexes with iron in the gastrointestinal tract, making it unavailable for absorption. | [9][10] |
| Polyphenols (in tea, coffee) | Inhibitor | Chelate iron, reducing its solubility and uptake. | [10] |
| Low Gastric pH (Acidic) | Enhancer | Promotes the dissolution of iron salts and helps maintain iron in the ferrous (Fe2+) state. | [3][4] |
| High Gastric pH (Alkaline) | Inhibitor | Reduces the solubility of ferrous salts and promotes the oxidation of ferrous (Fe2+) to the less absorbable ferric (Fe3+) iron. | [4][15] |
| High Systemic Iron Stores | Inhibitor | Increases hepcidin production, which leads to the degradation of ferroportin, trapping iron inside enterocytes. | [11][12] |
Experimental Protocols
Protocol 1: In Vitro Iron Uptake in Caco-2 Cells
1. Cell Culture and Differentiation:
- Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
- Seed cells onto permeable filter supports (e.g., 12-well Transwell® plates) at a density of approximately 6 x 10^4 cells/cm².
- Culture for 21 days to allow for spontaneous differentiation into a polarized monolayer. Change the medium every 2-3 days.
2. Assessment of Monolayer Integrity:
- Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Ensure TEER values are >250 Ω·cm² before starting the transport experiment.
3. Iron Uptake Assay:
- Wash the Caco-2 monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).
- Prepare the test solution by dissolving ferrous succinate in HBSS. To maintain iron in the Fe2+ state, a 20:1 molar ratio of ascorbic acid to iron can be added.
- Add the test solution to the apical (upper) chamber of the Transwell® plate.
- Add fresh HBSS to the basolateral (lower) chamber.
- Incubate the plate at 37°C with 5% CO2 for 2 hours.
- After incubation, collect samples from the basolateral chamber to measure transported iron.
- To measure cellular iron content, wash the monolayers thoroughly with an iron-chelating solution (e.g., EDTA) to remove surface-bound iron.
- Lyse the cells and measure the intracellular iron concentration using a suitable method (e.g., inductively coupled plasma mass spectrometry - ICP-MS or a colorimetric ferrozine-based assay).
- Cellular iron uptake can also be indirectly quantified by measuring the formation of ferritin, an iron storage protein, via an ELISA.[16]
Protocol 2: In Vivo Oral Bioavailability Study in Rats
1. Animal Acclimatization and Diet:
- Acclimatize male Sprague-Dawley rats for at least one week.
- To standardize iron status, place the rats on an iron-deficient diet (e.g., <5 ppm iron) for two weeks prior to the study to induce mild anemia.
2. Dosing:
- Fast the rats overnight before dosing, with free access to water.
- Prepare a fresh suspension of ferrous succinate in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
- Administer the ferrous succinate formulation via oral gavage at a predetermined dose.
3. Blood Sampling:
- Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours) post-dosing.
- Collect blood into tubes containing an anticoagulant (e.g., heparin).
4. Sample Analysis:
- Separate the plasma by centrifugation.
- Measure the plasma iron concentration at each time point using ICP-MS or a colorimetric assay.
5. Pharmacokinetic Analysis:
- Plot the mean plasma iron concentration versus time.
- Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) to determine the extent of iron absorption.
Mandatory Visualizations
Caption: Intestinal iron absorption pathway.
Caption: Experimental workflows for bioavailability assessment.
Caption: Troubleshooting decision tree.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ferrous Succinate? [synapse.patsnap.com]
- 4. The Mechanism for How Proton Pump Inhibitors (PPI) Reduce Absorption of Oral Iron Supplements in Patients with Iron Deficiency Anemia [ebmconsult.com]
- 5. Proposing a Caco-2/HepG2 cell model for in vitro iron absorption studies [research.chalmers.se]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iron Absorption: Factors, Limitations, and Improvement Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of hepcidin, ferroportin, HCP1, and DMT1 protein in iron absorption in the human digestive tract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of hepcidin, ferroportin, HCP1, and DMT1 protein in iron absorption in the human digestive tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hematology.org [hematology.org]
- 14. Ceevit | 250 mg | Chewable Tablet | সিভিট ২৫০ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 15. The Effects of pH on the Absorption of Fortified Iron: A high school report | Journal of Student Research at Indiana University East [scholarworks.iu.edu]
- 16. Frontiers | A Narrative Review: In-vitro Methods for Assessing Bio-Accessibility/Bioavailability of Iron in Plant-Based Foods [frontiersin.org]
Addressing batch-to-batch variability of synthesized iron(2+) succinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of iron(II) succinate. The information is tailored for researchers, scientists, and drug development professionals to ensure consistent and high-quality production.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of batch-to-batch variability in iron(II) succinate synthesis?
A1: The primary cause of variability is the oxidation of the ferrous ion (Fe²⁺) to the ferric ion (Fe³⁺).[1] This oxidation can be influenced by several factors, including reaction temperature, pH, and exposure to atmospheric oxygen. The presence of Fe³⁺ impurities affects the purity, color, and potentially the therapeutic efficacy of the final product.
Q2: Why is the color of my synthesized iron(II) succinate not consistently a pale greenish-white?
A2: A deviation from the expected pale greenish-white color, such as a yellowish or brownish tint, is a strong indicator of the presence of ferric (Fe³⁺) impurities. This is typically due to the oxidation of the Fe²⁺ starting material or the product during synthesis, washing, or drying.
Q3: What are the critical process parameters to control during the synthesis of iron(II) succinate?
A3: To ensure batch-to-batch consistency, it is crucial to control the following parameters:
-
Reaction Temperature: Higher temperatures can accelerate the reaction but also increase the rate of oxidation.[1]
-
Rate of Reagent Addition: Gradual addition of the ferrous sulfate solution helps to prevent localized high concentrations of Fe²⁺, which can promote oxidation.[1]
-
Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can minimize oxidation.
-
Use of Antioxidants: The addition of an oxidation inhibitor, such as sodium bisulfite, is recommended to maintain iron in the ferrous state.[1][2]
-
Purity of Starting Materials: The purity of the ferrous sulfate and sodium succinate directly impacts the purity of the final product.[1]
Q4: How can I confirm the oxidation state of iron in my final product?
A4: Mössbauer spectroscopy is a powerful technique for determining the oxidation state, spin state, and coordination environment of iron in a compound. It can quantitatively distinguish between Fe²⁺ and Fe³⁺ species.[1] Spectrophotometric methods, such as the 1,10-phenanthroline method, can also be used to quantify the Fe²⁺ content.
Q5: What is the importance of the washing and drying steps?
A5: Proper washing with deionized water removes soluble by-products, and a subsequent wash with a solvent like acetone helps to remove residual moisture.[1] Efficient drying, preferably under vacuum at a controlled temperature (e.g., 80°C), is critical to prevent oxidation that can occur in the presence of moisture and air.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield (<85%) | - Incomplete reaction. - Loss of product during filtration or washing. - Suboptimal reaction temperature. | - Ensure the reaction is stirred for the recommended duration (3-4 hours). - Use a fine filter paper and careful technique during product isolation. - Maintain the reaction temperature at the optimal 80°C.[1][2] |
| Product is Yellow or Brown | - Oxidation of Fe²⁺ to Fe³⁺. | - Add an oxidation inhibitor like sodium bisulfite to the reaction mixture.[1][2] - Purge the reaction vessel with an inert gas (e.g., nitrogen). - Ensure the gradual addition of ferrous sulfate.[1] - Check the purity of the starting materials. |
| Inconsistent Particle Size | - Inconsistent agitation speed. - Rapid precipitation due to uncontrolled reagent addition. | - Maintain a consistent and controlled stirring rate throughout the precipitation. - Add the ferrous sulfate solution slowly and at a constant rate. |
| Product Fails Purity Assay for Fe²⁺ | - Significant oxidation during synthesis or workup. - Inaccurate analytical method. | - Review and optimize all steps to minimize oxygen exposure. - Validate the analytical method for accuracy and precision as per ICH Q2(R2) guidelines. |
| Presence of Residual Solvents | - Inefficient drying. | - Dry the product under vacuum at an appropriate temperature until a constant weight is achieved. - Perform residual solvent analysis using headspace gas chromatography (GC) to confirm compliance with USP <467> limits. |
Data Presentation
Table 1: Influence of Reaction Conditions on Iron(II) Succinate Yield and Purity
| Reaction Temperature (°C) | Reaction Time (hours) | Oxidation Inhibitor | Typical Yield (%) | Notes on Purity/Oxidation | Source |
| 80 | 4 | Added | 90 | Good purity, minimal Fe³⁺ | [1][2] |
| 90 | 3 | Added | 89 | Good purity, minimal Fe³⁺ | [1] |
| < 60 | Varies | Added | < 70 | Incomplete complexation | [1] |
| Varies | Varies | Not Added | Varies | Significant Fe³⁺ impurities | - |
| Solvent-free | Varies | N/A | Varies | >2% Fe³⁺ impurities | [1] |
Experimental Protocols
Protocol 1: Synthesis of Iron(II) Succinate
This protocol is based on the direct precipitation method.[1][2]
-
Dissolution: In a reaction vessel, dissolve sodium succinate hexahydrate and an oxidation inhibitor (e.g., sodium bisulfite at a 1:0.02 molar ratio relative to ferrous sulfate) in deionized water. Heat the mixture to 80°C with stirring until all solids are dissolved.
-
Reaction: Gradually add a solution of ferrous sulfate heptahydrate to the heated succinate solution over a period of 30-60 minutes while maintaining the temperature at 80°C and stirring continuously.
-
Precipitation: Continue stirring the reaction mixture at 80°C for 3-4 hours to allow for complete precipitation of iron(II) succinate.
-
Isolation: Cool the mixture to 40°C and isolate the precipitate by vacuum filtration.
-
Washing: Wash the filter cake sequentially with deionized water (at the same temperature as the slurry) to remove soluble by-products, followed by a wash with acetone to remove residual moisture.
-
Drying: Dry the product under vacuum at 80°C until a constant weight is achieved.
Protocol 2: Quantification of Fe(II) using 1,10-Phenanthroline (Spectrophotometric Method)
This protocol outlines the steps for the colorimetric determination of Fe(II).
-
Reagent Preparation:
-
Standard Iron(II) Solution (10 ppm): Accurately weigh and dissolve ferrous ammonium sulfate hexahydrate in deionized water containing a small amount of sulfuric acid to prevent oxidation. Dilute to a known volume.
-
1,10-Phenanthroline Solution: Prepare a solution of 1,10-phenanthroline monohydrate in deionized water.
-
Hydroxylamine Hydrochloride Solution: Prepare a 10% (w/v) solution in deionized water. This is used to reduce any Fe³⁺ to Fe²⁺ for total iron determination if desired, but for Fe²⁺ specific measurement, it can be omitted if the sample is handled carefully to prevent oxidation.
-
Sodium Acetate Buffer: Prepare a 10% (w/v) solution in deionized water to maintain the required pH.
-
-
Preparation of Standard Curve:
-
Pipette a series of volumes of the standard iron(II) solution into 100 mL volumetric flasks to create standards of known concentrations (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 ppm).
-
To each flask, add 10 mL of the 1,10-phenanthroline solution and 8 mL of the sodium acetate solution.
-
Dilute to the mark with deionized water and mix well. Allow 10 minutes for color development.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), typically around 510 nm, using a spectrophotometer zeroed with a reagent blank.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation and Analysis:
-
Accurately weigh a sample of the synthesized iron(II) succinate and dissolve it in a known volume of deionized water with a small amount of dilute acid to ensure dissolution and prevent oxidation.
-
Take an aliquot of the sample solution and treat it with 1,10-phenanthroline and sodium acetate buffer in the same manner as the standards.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of Fe(II) in the sample from the calibration curve and calculate the percentage of Fe(II) in the original solid sample.
-
Protocol 3: Thermal Analysis (TGA/DSC)
-
Instrument Calibration: Calibrate the thermogravimetric analyzer (TGA) and differential scanning calorimeter (DSC) for mass, temperature, and heat flow using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the iron(II) succinate sample into an appropriate pan (e.g., aluminum or ceramic).
-
Experimental Conditions:
-
Atmosphere: Nitrogen or an inert gas at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis:
-
TGA: Analyze the thermogram for mass loss steps corresponding to dehydration and decomposition.
-
DSC: Analyze the thermogram for endothermic or exothermic peaks associated with events like dehydration, decomposition, or phase transitions.
-
Visualizations
Caption: Workflow for the synthesis and quality control of iron(II) succinate.
Caption: Decision tree for troubleshooting common issues in iron(II) succinate synthesis.
Caption: Factors contributing to batch-to-batch variability in iron(II) succinate synthesis.
References
Overcoming challenges in the characterization of amorphous iron(2+) succinate
Technical Support Center: Characterization of Amorphous Iron(II) Succinate
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the characterization of amorphous iron(II) succinate.
Frequently Asked Questions (FAQs)
Q1: What defines amorphous iron(II) succinate and what makes its characterization challenging?
Amorphous iron(II) succinate is a form of iron supplement that lacks the long-range, ordered three-dimensional structure characteristic of crystalline solids.[1][2] This absence of a defined crystal lattice presents several characterization challenges:
-
X-ray Diffraction (XRD): Instead of sharp, distinct peaks, XRD patterns of amorphous materials show broad, diffuse halos, making phase identification difficult.[3]
-
Physical Instability: Amorphous materials are thermodynamically unstable and can spontaneously crystallize over time, a phenomenon that alters physicochemical properties like solubility.[1]
-
Chemical Instability: The ferrous (Fe²⁺) ion is susceptible to oxidation to the ferric (Fe³⁺) state, especially in the presence of moisture or during certain synthesis routes.[4] This potential for mixed oxidation states complicates stoichiometry and purity assessments.
-
Hygroscopicity: The material may readily absorb moisture, affecting its thermal properties and making it difficult to determine the exact hydration state.
Q2: What are the primary stability concerns when handling and analyzing amorphous iron(II) succinate?
The primary stability concerns are physical and chemical. Physically, the material can convert from its higher-energy amorphous state to a more stable crystalline form.[1] Chemically, the iron(II) ion can oxidize to iron(III).[4] The succinate component itself helps to stabilize the Fe²⁺ ion and improve its solubility, which is crucial for its bioavailability.[5] However, exposure to air, high temperatures, and certain solvents can accelerate degradation.[4]
Q3: How does the amorphous state of iron(II) succinate affect its solubility?
Amorphous materials generally exhibit higher "apparent" solubility compared to their crystalline counterparts.[1][2] This increased solubility is a key advantage in pharmaceutical applications, as it can enhance the bioavailability of poorly water-soluble compounds.[1][2] However, this supersaturated state is transient; the material may precipitate into a less soluble, more stable crystalline form over time.[1] The solubility of iron succinate is also highly dependent on pH.[6] While it is soluble in dilute acids, its solubility decreases as the pH increases.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Problem 1: My Powder X-ray Diffraction (PXRD) pattern shows a broad halo with no distinct peaks. How can I confirm my sample is amorphous iron(II) succinate?
-
Answer: A broad halo is the expected signature for an amorphous material, indicating the absence of long-range crystalline order.[3] To further confirm the identity and properties of your sample, you should employ complementary techniques:
-
Differential Scanning Calorimetry (DSC): Run a DSC scan to identify the glass transition (Tg), a characteristic thermal event for amorphous solids. You may also observe an exothermic event at higher temperatures corresponding to crystallization.[7][8]
-
Infrared (IR) Spectroscopy: Use FT-IR to confirm the presence of succinate carboxylate groups and their coordination to the iron center.
-
Elemental Analysis: Perform elemental analysis to confirm the iron content and the overall empirical formula.
-
Problem 2: I am getting inconsistent results from Thermogravimetric Analysis (TGA). Why is the mass loss variable between runs?
-
Answer: Inconsistent TGA results for iron(II) succinate often stem from two main factors: hydration state and atmospheric conditions.
-
Variable Water Content: Amorphous materials can be hygroscopic. Ensure your sample is properly dried or equilibrated in a controlled humidity environment before analysis. The initial mass loss step in TGA often corresponds to the dehydration of the sample.[4]
-
Atmosphere Control: The decomposition pathway is highly dependent on the furnace atmosphere (e.g., nitrogen, air, CO₂).[4] Decomposition in an inert nitrogen atmosphere will yield different products and mass loss profiles compared to an oxidative air atmosphere. For instance, decomposition in a CO₂ atmosphere has been reported to yield Fe₃O₄ as the final residue.[4] Always use a consistent and controlled atmosphere for all comparative analyses.
-
Problem 3: I suspect my sample has partially oxidized. How can I quantify the Fe(II) to Fe(III) ratio?
-
Answer: Quantifying the Fe(II)/Fe(III) ratio is critical for purity assessment. Several analytical methods can be used:
-
Potentiometric Titration: This is a reliable method where the sample is dissolved under acidic conditions to stabilize the iron species, followed by titration with a strong oxidizing agent like cerium(IV).[9] Phosphoric acid can be added to stabilize the Fe(III) ions, leading to a sharper titration endpoint.[9]
-
Differential Pulse Voltammetry (DPV): This electrochemical technique can distinguish between Fe(II) and Fe(III) based on their reduction potentials.[9] It is highly sensitive and can quantify even low levels of Fe(II) contamination.[9]
-
Mössbauer Spectroscopy: This technique is highly specific to the iron nucleus and can provide detailed information about the oxidation state, spin state, and coordination environment of the iron centers.
-
Problem 4: My sample does not fully dissolve, or the solubility measurement is not reproducible.
-
Answer: Solubility issues can be complex due to the interplay of pH, kinetics, and physical form.
-
pH Dependence: Iron(II) succinate is classified as poorly water-soluble but soluble in diluted acids.[6] Ensure the pH of your dissolution medium is acidic (e.g., pH 2) for complete solubilization.[6] At higher pH values (e.g., pH 6), precipitation is expected.[6]
-
Crystallization during Measurement: Because the amorphous form is metastable, it may crystallize into a less soluble form during the experiment, leading to a decrease in concentration over time.[1] Consider using a crystallization inhibitor like polyvinylpyrrolidone (PVP) in the dissolution medium to maintain the supersaturated state, though this may not affect the ultimate thermodynamic solubility.[1][2]
-
Particle Size and Wetting: Ensure consistent particle size and adequate agitation to avoid issues related to poor wetting or slow dissolution kinetics.
-
Experimental Protocols
Protocol 3.1: Powder X-ray Diffraction (PXRD) for Amorphous State Confirmation
-
Sample Preparation: Gently grind a small amount of the dried sample to a fine powder.
-
Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.
-
Instrument Setup: Use a diffractometer with CuKα radiation.
-
Data Collection: Scan the sample over a 2-theta range of 5° to 50° with a step size of 0.02°.
-
Analysis: Analyze the resulting diffractogram. The absence of sharp Bragg peaks and the presence of a broad, diffuse hump (halo) confirms the amorphous nature of the sample.[3]
Protocol 3.2: Thermogravimetric Analysis (TGA) for Thermal Stability and Hydration
-
Sample Preparation: Weigh 5-10 mg of the dried sample into a TGA pan (typically alumina or platinum).
-
Instrument Setup: Place the pan in the TGA furnace. Purge with the desired gas (e.g., high-purity nitrogen) at a flow rate of 50-100 mL/min.
-
Heating Program: Equilibrate the sample at 30 °C. Heat the sample at a constant rate (e.g., 10 °C/min) from 30 °C to 600 °C.
-
Data Analysis: Record the mass loss as a function of temperature. The initial weight loss at lower temperatures (e.g., 70-215 °C) typically corresponds to the loss of water of hydration.[4] Subsequent sharp mass losses at higher temperatures indicate thermal decomposition.
Protocol 3.3: Differential Scanning Calorimetry (DSC) for Phase Transitions
-
Sample Preparation: Seal 3-5 mg of the sample in a hermetic aluminum pan. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Heating Program: Equilibrate at a low temperature (e.g., -50 °C). Heat the sample at a controlled rate (e.g., 10 K/min) to a temperature above its expected decomposition.[10]
-
Data Analysis: Monitor the heat flow. A step-like change in the baseline indicates the glass transition (Tg). A broad exothermic peak indicates crystallization, while a sharp endothermic peak signifies melting of any crystalline portion.
Protocol 3.4: Potentiometric Titration for Fe(II)/Fe(III) Quantification
-
Sample Preparation: Accurately weigh and dissolve the sample in a deaerated mixture of sulfuric and phosphoric acids to prevent oxidation and stabilize the iron ions.[9]
-
Titration Setup: Use a potentiometer with a platinum indicator electrode and a calomel reference electrode.
-
Titration: Titrate the solution with a standardized cerium(IV) sulfate solution.
-
Endpoint Detection: Record the potential as a function of titrant volume. The endpoint is the point of maximum inflection on the titration curve, corresponding to the complete oxidation of Fe(II) to Fe(III).
-
Calculation: Calculate the amount of Fe(II) in the original sample based on the volume and concentration of the Ce(IV) titrant used.
Data Presentation
Table 1: Representative TGA Data for Iron(II) Succinate Decomposition
| Thermal Event | Temperature Range (°C) | Atmosphere | Observed Mass Loss (%) | Potential Process/Residue |
| Dehydration | 70–215 | N₂ | Variable | Loss of water of hydration |
| Decomposition | > 215 | N₂ / CO₂ | Substantial | Decomposition of succinate ligand |
| Final Residue | > 500 | CO₂ | - | Fe₃O₄[4] |
Note: Data is compiled from representative descriptions of metal succinate thermal analysis.[4] Actual values will vary based on synthesis method and purity.
Table 2: Influence of pH on the Solubility of Various Iron Compounds
| Iron Compound | Solubility at pH 2 | Solubility at pH 6 | Classification |
| Ferrous Sulfate | Completely Soluble | ~36% of initial | Water Soluble |
| Ferrous Fumarate | ~77% Soluble | ~20% of initial | Soluble in Dilute Acids |
| Iron(II) Succinate | Soluble | Poorly Soluble | Soluble in Dilute Acids[6] |
| Iron bis-glycinate chelate | Completely Soluble | Completely Soluble | Protected Compound |
Source: Adapted from García-Casal & Layrisse.[6] Values for ferrous sulfate and fumarate represent the percentage remaining soluble after the pH was raised from 2 to 6.
Visual Guides
Caption: Experimental workflow for the characterization of amorphous iron(II) succinate.
Caption: Key challenges and the corresponding analytical techniques used to address them.
References
- 1. Direct Measurement of Amorphous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Iron(2+) succinate | 17022-52-5 | Benchchem [benchchem.com]
- 5. What is the mechanism of Ferrous Succinate? [synapse.patsnap.com]
- 6. ve.scielo.org [ve.scielo.org]
- 7. academia.kaust.edu.sa [academia.kaust.edu.sa]
- 8. Temperature dependence of the rigid amorphous fraction of poly(butylene succinate) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. An analytical method for Fe(II) and Fe(III) determination in pharmaceutical grade iron sucrose complex and sodium ferric gluconate complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Strategies to improve the shelf life of iron(2+) succinate formulations
This guide provides researchers, scientists, and drug development professionals with technical support for improving the shelf life of iron(2+) succinate formulations. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide: Common Formulation Issues
This section addresses specific problems that may arise during the formulation and storage of this compound, offering potential causes and actionable solutions.
| Issue | Probable Cause(s) | Recommended Solutions |
| Discoloration (Yellowing/Browning) | Oxidation of iron(II) to iron(III). This is accelerated by exposure to oxygen, moisture, heat, and light.[1] | - Inert Atmosphere: Manufacture and package the formulation under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. - Antioxidants: Incorporate antioxidants such as ascorbic acid (Vitamin C) or sodium bisulfite into the formulation. Ascorbic acid helps maintain iron in its ferrous (Fe2+) state.[2][3] - Chelating Agents: Use chelating agents that preferentially bind to Fe(II) and protect it from oxidation. |
| Decreased Potency/Assay Failure | Chemical degradation of this compound, primarily through oxidation. | - Controlled Storage: Store the formulation in a cool, dry place, protected from light.[1] Adhere to recommended storage conditions as per stability studies. - Formulation pH: Maintain an acidic pH in the formulation microenvironment, as a lower pH can slow down the oxidation of ferrous ions.[4] - Excipient Compatibility: Ensure all excipients are compatible with this compound. Some excipients can increase the microenvironmental pH or contain reactive impurities.[4][5][6][7] |
| Poor Dissolution/Precipitation | Conversion of soluble iron(II) to insoluble iron(III) hydroxides or oxides. Interaction with certain excipients leading to the formation of insoluble complexes.[8] | - Solubilizers: Include solubilizing agents in the formulation. - Coating: Apply a protective coating to solid dosage forms to prevent premature exposure to atmospheric conditions. - Excipient Screening: Conduct thorough drug-excipient compatibility studies before finalizing the formulation. |
| Physical Instability (e.g., caking of powders, hardening of tablets) | Moisture sorption by hygroscopic components of the formulation. | - Low-Moisture Excipients: Select excipients with low hygroscopicity. - Packaging: Use packaging with a high moisture barrier, such as blister packs with aluminum foil backing or tightly sealed containers with desiccants. - Controlled Manufacturing Environment: Maintain low relative humidity during the manufacturing process. |
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound is the oxidation of the ferrous (Fe2+) ion to the ferric (Fe3+) ion. This is a redox reaction that is readily facilitated by atmospheric oxygen and is accelerated by factors such as moisture, elevated temperature, and light exposure. The ferric form is less bioavailable and can form insoluble precipitates, impacting the product's efficacy and physical stability.[1]
2. How does ascorbic acid (Vitamin C) improve the stability of this compound formulations?
Ascorbic acid acts as a potent antioxidant. It helps to maintain iron in its more soluble and readily absorbed ferrous (Fe2+) state by reducing any ferric (Fe3+) ions that may form back to the ferrous state.[2][3] This not only enhances bioavailability but also prevents the precipitation of insoluble ferric compounds, thereby improving the overall shelf life of the formulation. The oxidation of ascorbic acid is a preferential process, sparing the iron(II) succinate.
3. What are the ideal storage conditions for this compound formulations?
To maximize shelf life, this compound formulations should be stored in a cool, dry place, protected from light.[1] Storage in tightly sealed containers with a desiccant is recommended to minimize exposure to moisture and oxygen. For commercial products, adherence to the storage conditions specified in the product's stability testing data (e.g., 25°C/60% RH or 30°C/65% RH) is crucial.[9][10][11]
4. Which excipients should be avoided in this compound formulations?
Excipients that can increase the microenvironmental pH of the formulation, such as some alkaline fillers or lubricants (e.g., magnesium stearate), may promote the oxidation of Fe(II).[4] Additionally, excipients with high levels of reactive impurities or significant moisture content should be avoided. It is essential to conduct thorough drug-excipient compatibility studies to identify any potential adverse interactions.[5][6][7]
5. How does packaging influence the shelf life of this compound products?
Packaging plays a critical role in protecting the formulation from environmental factors. For solid dosage forms, packaging with a high barrier to moisture and oxygen, such as aluminum/aluminum blister packs or glass bottles with hermetic seals, is ideal. For liquid formulations, amber-colored glass or opaque plastic can protect against light-induced degradation. Including oxygen absorbers or desiccants within the packaging can further enhance stability.
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Iron(II) and Iron(III) Content for Stability Assessment
This method is based on the complexation of iron(II) with 1,10-phenanthroline, which forms a colored complex that can be quantified using a UV-Vis spectrophotometer. Total iron is determined after reducing any iron(III) to iron(II), and iron(III) content is calculated by the difference.
Materials and Reagents:
-
UV-Vis Spectrophotometer
-
1,10-phenanthroline solution (0.1% w/v in ethanol)
-
Hydroxylamine hydrochloride solution (10% w/v in water)
-
Sodium acetate buffer (pH 4.5)
-
Iron(II) succinate reference standard
-
Deionized water
-
Volumetric flasks and pipettes
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of the iron(II) succinate reference standard of a known concentration.
-
Create a series of dilutions from the stock solution to cover a range of concentrations (e.g., 1-10 µg/mL).
-
To 10 mL of each standard dilution, add 1 mL of hydroxylamine hydrochloride solution and 5 mL of 1,10-phenanthroline solution. Adjust the pH to 4.5 with the sodium acetate buffer and bring the volume to 25 mL with deionized water.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance of each solution at 510 nm against a reagent blank.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation (for Total Iron):
-
Accurately weigh and dissolve a portion of the this compound formulation in deionized water to achieve a concentration within the range of the standard curve.
-
Filter the solution if necessary.
-
Take 10 mL of the sample solution and treat it in the same manner as the standards (add hydroxylamine hydrochloride, 1,10-phenanthroline, and buffer).
-
Measure the absorbance at 510 nm.
-
-
Sample Preparation (for Iron(II)):
-
Take another 10 mL of the sample solution.
-
Add 5 mL of 1,10-phenanthroline solution and buffer, but do not add the hydroxylamine hydrochloride reducing agent.
-
Measure the absorbance at 510 nm.
-
-
Calculations:
-
Determine the concentration of total iron and iron(II) in the samples using the standard curve.
-
Calculate the concentration of iron(III) by subtracting the iron(II) concentration from the total iron concentration.
-
The percentage of degradation can be estimated by the increase in the proportion of iron(III).
-
Protocol 2: HPLC Method for Potency Assay of this compound
This protocol outlines a reverse-phase HPLC method for the determination of this compound.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized for best peak shape and retention.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound (typically in the range of 210-250 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare a series of working standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a portion of the formulation and dissolve it in the mobile phase to obtain a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak for this compound based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standards.
-
Visualizations
Caption: Degradation pathway of Iron(II) Succinate.
Caption: General workflow for a stability study.
References
- 1. The Stability Of Iron(ii) and Iron(iii) Compounds In Some Pharmaceutical Products [repository.sustech.edu]
- 2. Vitamin C - Wikipedia [en.wikipedia.org]
- 3. Methylene blue - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BASIC PRINCIPLES OF DRUG- EXCIPIENTS INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. ICH Official web site : ICH [ich.org]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
Identifying and mitigating gastrointestinal side effects of ferrous succinate in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering gastrointestinal (GI) side effects in animal studies involving ferrous succinate.
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence of Gastrointestinal Distress (Diarrhea, Constipation, Anorexia)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dosage Too High | - Review the literature for appropriate dose ranges for the specific animal model. The acute oral LD50 for a related compound, ferrous sulfate, in rats is reported to be between 132-881 mg Fe/kg.[1] While not specific to ferrous succinate, this provides a toxicological benchmark. - Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal strain and experimental conditions. |
| Formulation Issues | - Ensure the ferrous succinate is fully dissolved or homogenously suspended in the vehicle. Inadequate suspension can lead to localized high concentrations in the GI tract. - Consider the osmolality of the dosing solution, as hypertonic solutions can induce diarrhea. |
| Animal Stress | - Acclimatize animals to the gavage procedure before the start of the study to minimize stress-induced GI upset. - Ensure proper handling and a controlled environment (temperature, light cycle, noise). |
| Underlying Health Status | - Use healthy animals from a reputable supplier. Pre-existing subclinical GI conditions can be exacerbated by iron supplementation. |
Issue 2: Evidence of Gastric Mucosal Damage in Histopathology
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Direct Corrosive Injury | - Ferrous salts can cause direct corrosive injury to the gastric mucosa.[2] Studies on ferrous sulfate in rats have shown gastric mucosal erosions.[3][4] - Consider co-administration with a gastroprotective agent, although this may interfere with iron absorption and should be validated for your study. - Evaluate alternative, less irritating iron formulations if the research goals permit. Iron protein succinylate, a complex containing ferrous succinate, has been shown to induce minimal iron depositions in the intestinal tissue of rats compared to ferrous sulfate.[5] |
| Oxidative Stress | - Unabsorbed iron catalyzes the formation of reactive oxygen species (ROS) via the Fenton reaction, leading to lipid peroxidation and cell membrane damage.[6][7] - Measure biomarkers of oxidative stress in GI tissue (e.g., malondialdehyde, reduced glutathione). - Consider co-treatment with antioxidants, but be aware of potential interactions with iron absorption and metabolism. |
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of ferrous succinate observed in animal studies?
A1: While literature specifically detailing the side effects of ferrous succinate is limited, based on studies of related ferrous salts like ferrous sulfate, the most common GI side effects in animals include nausea, vomiting (in species that can vomit), diarrhea, constipation, and anorexia.[1] Histopathological findings can include gastric mucosal erosions, inflammation, and changes in intestinal morphology such as reduced villi-to-crypt ratio.[3][4][8]
Q2: How can I quantitatively assess gastrointestinal side effects in my animal model?
A2: You can use a combination of clinical observation and post-mortem analyses.
| Assessment Method | Parameters to Measure |
| Clinical Scoring | - Daily monitoring of stool consistency (e.g., using a fecal scoring chart). - Measurement of food and water intake. - Body weight monitoring. - Observation for signs of abdominal discomfort (e.g., writhing, abnormal posturing). |
| Histopathology | - Gross examination of the stomach and intestines for lesions, ulcerations, or hemorrhage.[8] - Microscopic examination of H&E-stained tissue sections to assess for mucosal erosions, inflammation, villus atrophy, and crypt hyperplasia.[3][8] |
| Biochemical Markers | - Measurement of markers of inflammation (e.g., myeloperoxidase activity, cytokine levels like TNF-α, IL-1β, IL-6) in GI tissue homogenates.[6] - Assessment of oxidative stress markers (e.g., malondialdehyde, glutathione levels) in GI tissue.[3][6] |
Q3: Are there alternative iron formulations with better gastrointestinal tolerability?
A3: Yes, several studies have shown that other iron formulations are better tolerated than simple ferrous salts. Iron protein succinylate and iron amino acid chelates have demonstrated reduced GI toxicity in animal models compared to ferrous sulfate.[3][5] For instance, a study in rats found that iron amino chelate and iron polymaltose complex had a higher LD50 and resulted in less severe gastric mucosal erosions compared to ferrous sulfate.[3][4]
Q4: What is the underlying mechanism of ferrous salt-induced gastrointestinal damage?
A4: The primary mechanism is believed to be iron-induced oxidative stress.[6][7] Unabsorbed ferrous iron (Fe²⁺) can participate in the Fenton reaction, where it reacts with hydrogen peroxide to produce highly reactive hydroxyl radicals.[9][10] These radicals can cause lipid peroxidation of cell membranes, damage to proteins and DNA, and induce an inflammatory response in the intestinal mucosa.[6][7] This can lead to damage of the intestinal barrier and the observed clinical side effects.
Data on Gastrointestinal Effects of Oral Iron Formulations in Animal Studies
Table 1: Comparative Toxicity of Oral Iron Compounds in Rats
| Iron Compound | LD50 (mg/kg) | Observed Gastrointestinal Effects | Reference |
| Ferrous Sulfate | Lower (p < 0.01) | Gastric mucosal erosions, reduced villi/crypt ratio, increased eosinophils per villus. | [3] |
| Iron Amino Chelate | Higher than Ferrous Sulfate | Submucosal hemorrhages in the lower GI tract, reduced villi/crypt ratio, increased eosinophils per villus. | [3] |
| Iron Polymaltose Complex | Higher than Ferrous Sulfate | No significant GI tract toxicity observed. | [3] |
Table 2: Histopathological Findings in Rats Following Ferrous Sulfate Administration
| Duration of Administration | Macroscopic Findings | Microscopic Findings | Reference |
| 4 weeks | Change in mucosal color (80% of cases), scattered hemorrhage (40% of cases). | Epithelial changes (50% of cases). | [8] |
| 12 weeks | Change in mucosal color (100% of cases), hemorrhage (100% of cases), ulcers (40% of cases). | Epithelial changes (80% of cases), ulcerative changes (40% of cases), granulation tissue/fibrosis (70% of cases), significant increase in inflammatory cell count. | [8] |
Experimental Protocols
Protocol 1: Assessment of Acute Gastrointestinal Toxicity
Objective: To evaluate the acute GI toxicity of a single high dose of ferrous succinate.
Animals: Male/Female Sprague-Dawley rats (8-10 weeks old).
Methodology:
-
Fast animals overnight (with access to water).
-
Administer a single oral dose of ferrous succinate via gavage. A vehicle control group should be included.
-
Observe animals continuously for the first 4 hours and then at regular intervals for up to 14 days.
-
Record clinical signs of toxicity, including changes in behavior, stool consistency, and mortality.
-
At the end of the observation period, euthanize the animals and perform a gross necropsy, paying close attention to the gastrointestinal tract.
-
Collect stomach and intestinal tissues for histopathological examination.
Protocol 2: Histopathological Evaluation of Gastric Mucosa
Objective: To assess the extent of gastric mucosal damage following repeated administration of ferrous succinate.
Animals: Male/Female Wistar rats (8-10 weeks old).
Methodology:
-
Administer ferrous succinate orally once daily for a predetermined period (e.g., 4 or 12 weeks).[8] Include a vehicle control group.
-
Monitor animals daily for clinical signs of GI distress.
-
At the end of the treatment period, euthanize the animals.
-
Excise the stomach and open it along the greater curvature.
-
Gently rinse the gastric contents with saline and examine the mucosal surface for any gross lesions (e.g., erosions, ulcers, hemorrhage).
-
Fix the stomach in 10% neutral buffered formalin.
-
Process the tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Examine the sections microscopically for evidence of gastritis, ulceration, inflammatory cell infiltration, and other pathological changes.[8]
Visualizations
Caption: Experimental workflow for assessing GI side effects.
Caption: Iron-induced oxidative stress pathway in the gut.
References
- 1. Ferrous Sulfate Environmental and Toxicological Information - Affinity Chemical [affinitychemical.com]
- 2. Iron Pill–Induced Gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of gastrointestinal tract and liver toxicity of ferrous sulfate, iron amino chelate and iron polymaltose complex in normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of the Toxicities of Two Iron Formulations in a Swine Model [ouci.dntb.gov.ua]
- 9. Current Use of Fenton Reaction in Drugs and Food - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Use of Fenton Reaction in Drugs and Food - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Dissolution Rate of Iron(II) Succinate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the dissolution rate of the poorly soluble active pharmaceutical ingredient (API), iron(II) succinate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges with the dissolution of iron(II) succinate?
Iron(II) succinate is known for its poor aqueous solubility, which can lead to a low dissolution rate in the gastrointestinal tract. This can, in turn, limit its bioavailability and therapeutic efficacy. The dissolution of iron salts like ferrous succinate can be pH-dependent, showing different release profiles in simulated gastric versus intestinal fluids.[1]
Q2: What are the most effective strategies to enhance the dissolution rate of iron(II) succinate?
The most common and effective strategies for improving the dissolution rate of poorly soluble drugs like iron(II) succinate fall into two main categories:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution. This can be achieved through techniques like micronization and nanonization.[2]
-
Solid Dispersions: This involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state. This can convert the drug from a crystalline to a more soluble amorphous state and improve its wettability.[3][4]
Q3: How do solid dispersions improve the dissolution of iron(II) succinate?
Solid dispersions enhance dissolution through several mechanisms:
-
Conversion to Amorphous Form: The high-energy amorphous state of a drug is more soluble than its stable crystalline form.[5]
-
Increased Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.
-
Reduced Particle Aggregation: The drug is molecularly dispersed within the carrier, preventing the clumping of drug particles.
-
Formation of a Supersaturated Solution: Upon dissolution of the carrier, the drug is released as fine, colloidal particles, creating a supersaturated solution that can enhance absorption.[6]
Q4: Which polymers are commonly used as carriers for solid dispersions?
Commonly used hydrophilic polymers for creating solid dispersions include:
-
Polyvinylpyrrolidone (PVP): Known for its ability to form stable amorphous dispersions with a wide range of drugs.[5]
-
Polyethylene Glycols (PEGs): These are available in various molecular weights and can be used in both solvent-based and fusion methods for preparing solid dispersions.[7]
-
Hydroxypropyl Methylcellulose (HPMC): A semi-synthetic polymer that can also inhibit drug crystallization.
Q5: What is the difference between micronization and nanonization?
Micronization reduces particle size to the micrometer range (1-1000 µm), which increases the dissolution rate but does not typically alter the equilibrium solubility. Nanonization, on the other hand, reduces particle size to the sub-micron range (<1 µm), which can lead to an increase in both the dissolution rate and the equilibrium solubility.[8]
Troubleshooting Guides
Issue 1: Low Dissolution Rate Observed in Simulated Gastric Fluid (pH 1.2)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Wettability of Iron(II) Succinate Powder | Prepare a solid dispersion of iron(II) succinate with a hydrophilic carrier like PVP K30 or PEG 6000. | The hydrophilic carrier will improve the wetting of the drug particles, leading to a faster and more complete dissolution in the acidic medium. |
| Large Particle Size of the API | Employ particle size reduction techniques such as micronization (e.g., jet milling) or nanonization (e.g., wet milling). | A smaller particle size will increase the surface area-to-volume ratio, thereby accelerating the dissolution rate as predicted by the Noyes-Whitney equation. |
| Drug Recrystallization During Dissolution | Incorporate a crystallization inhibitor, such as HPMC, into the solid dispersion formulation. | The polymer will help maintain the drug in its amorphous, more soluble state in the dissolution medium, preventing a drop in concentration due to recrystallization. |
| Inadequate Agitation in Dissolution Apparatus | Ensure the paddle speed in the USP Apparatus 2 is optimized (typically 50-75 RPM for iron supplements) to provide sufficient hydrodynamic stress.[9] | Proper agitation will minimize the formation of a stagnant boundary layer around the drug particles, facilitating faster dissolution. |
Issue 2: Incomplete Dissolution or Precipitation in Simulated Intestinal Fluid (pH 6.8)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH-Dependent Solubility of Iron(II) Succinate | Formulate the iron(II) succinate in a solid dispersion with a pH-independent soluble carrier like PVP or PEG. | The carrier will dissolve rapidly in the neutral pH of the simulated intestinal fluid, releasing the drug as fine amorphous particles, which can temporarily overcome its low intrinsic solubility. |
| Conversion to Insoluble Iron(III) Hydroxide | Include an antioxidant, such as ascorbic acid, in the formulation. | Ascorbic acid will help maintain the iron in its more soluble ferrous (Fe2+) state, preventing oxidation to the less soluble ferric (Fe3+) state at a higher pH. |
| Precipitation from a Supersaturated Solution | Use a higher concentration of a precipitation-inhibiting polymer (e.g., HPMC) in the solid dispersion. | The polymer will interact with the drug molecules in solution, hindering nucleation and crystal growth, thus maintaining a supersaturated state for a longer duration. |
Quantitative Data on Iron Salt Dissolution
The following tables summarize the dissolution data for iron salts under various conditions.
Table 1: Dissolution of a Commercial Ferrous Succinate Tablet in Different Media [1]
| Dissolution Medium | pH | Cumulative Iron Dissolved at 2 hours (%) |
| Simulated Gastric Fluid | 1.2 | > 50% |
| Phosphate Buffer | 4.5 | ~ 60% |
| Simulated Intestinal Fluid | 7.5 | < 10% |
Data is estimated from graphical representations in the source material.
Table 2: Comparison of Dissolution of Two Commercial Iron Supplements [10]
| Formulation | Active Ingredient | Iron Released in 4 hours (mg) |
| Folifer® | Ferrous Sulfate | 59.4 |
| Ferroliver® | Ferrous Fumarate | 48.5 |
Experimental Protocols
Protocol 1: Preparation of Iron(II) Succinate Solid Dispersion by Solvent Evaporation
This protocol is a general guideline and may require optimization for iron(II) succinate.
Materials:
-
Iron(II) Succinate
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve a specific ratio of iron(II) succinate and PVP K30 (e.g., 1:1, 1:3, 1:5 by weight) in a minimal amount of ethanol with the aid of sonication or gentle heating to form a clear solution.[11]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure. Continue until a solid mass is formed on the inner surface of the flask.
-
Drying: Further dry the solid mass in a vacuum oven at a slightly elevated temperature for 24 hours to remove any residual solvent.
-
Size Reduction: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Sieving: Pass the powdered solid dispersion through a sieve (e.g., #60 mesh) to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 2: In Vitro Dissolution Testing using USP Apparatus 2 (Paddle Method)
This protocol is based on general methods for testing iron supplements.[9]
Apparatus and Conditions:
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium: 900 mL of Simulated Gastric Fluid (SGF, pH 1.2) or Simulated Intestinal Fluid (SIF, pH 6.8).
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 75 RPM
-
Sampling Times: 5, 15, 30, 45, 60, and 120 minutes
Procedure:
-
Medium Preparation: Prepare SGF (without pepsin) and SIF (without pancreatin) according to standard pharmacopeial procedures. De-aerate the medium before use.
-
Test Setup: Place 900 mL of the dissolution medium into each vessel and allow it to equilibrate to 37 ± 0.5°C.
-
Sample Introduction: Place a known amount of iron(II) succinate or its solid dispersion equivalent to a specific dose of elemental iron into each vessel.
-
Dissolution: Start the paddle rotation at 75 RPM.
-
Sampling: At each specified time point, withdraw a sample (e.g., 5 mL) from each vessel and filter it immediately through a suitable filter (e.g., 0.45 µm). Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.
-
Sample Analysis: Analyze the concentration of dissolved iron in the filtered samples using a validated analytical method, such as atomic absorption spectroscopy (AAS) or a colorimetric method.
-
Calculation: Calculate the cumulative percentage of iron dissolved at each time point, correcting for the volume replaced.
Protocol 3: Particle Size Reduction of Iron(II) Succinate by Wet Milling
This is a general protocol for wet milling and will require optimization of parameters.
Materials and Equipment:
-
Iron(II) Succinate
-
Stabilizer solution (e.g., 0.5% w/v solution of a suitable polymer like PVA in deionized water)
-
Planetary ball mill or other suitable wet mill
-
Zirconia or stainless steel grinding balls
-
Particle size analyzer
Procedure:
-
Predispersion: Prepare a slurry by dispersing the iron(II) succinate powder in the stabilizer solution. The solid content will depend on the equipment and desired final particle size.
-
Milling:
-
Load the slurry and grinding media (e.g., grinding balls) into the milling chamber. A common ratio is 1:1 by weight of predispersion to grinding media.[8]
-
Set the milling parameters, such as rotation speed (e.g., 400-500 RPM) and milling time (e.g., 30-60 minutes). These parameters need to be optimized to achieve the desired particle size without causing excessive heat or degradation.[8]
-
-
Particle Size Analysis: After milling, measure the particle size distribution of the resulting nanosuspension using a particle size analyzer.
-
Post-Processing: The resulting nanosuspension can be used directly or further processed (e.g., by spray drying) to obtain a dry powder.
Visualizations
Logical Workflow for Enhancing Iron(II) Succinate Dissolution
Signaling Pathway of Non-Heme Iron Absorption in an Enterocyte
References
- 1. mdpi.com [mdpi.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. In Vitro Dissolution Profile of Two Commercially Available Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Method Refinement for Accurate Measurement of Iron Release from Succinate Complexes
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reproducible measurement of iron release from succinate complexes.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using a spectrophotometric assay to measure iron release?
A1: Spectrophotometric assays for iron are typically colorimetric.[1][2] They rely on a chromogenic agent, such as Ferrozine or 1,10-phenanthroline, which forms a stable, colored complex with ferrous iron (Fe²+).[3][4][5] The intensity of the color, measured as absorbance at a specific wavelength (e.g., 562 nm for Ferrozine), is directly proportional to the concentration of Fe²+ in the sample.[2][6] To measure total iron (Fe²+ and Fe³+), a reducing agent is added to convert all ferric iron (Fe³+) to ferrous iron (Fe²+) before the addition of the chromogenic agent.[2][5]
Q2: Why is pH control important when measuring iron release from succinate complexes?
A2: The stability of iron succinate complexes and the subsequent release of iron are highly dependent on pH. Iron protein succinylate, for example, is designed to remain complexed in the acidic environment of the stomach and release iron in the neutral to alkaline pH of the duodenum.[7] Therefore, maintaining the correct pH in your experimental setup is critical to accurately mimic physiological conditions and measure the intended iron release profile. Additionally, the formation of the colored complex in many assays, such as the Ferrozine assay, is pH-dependent and typically requires a pH between 4 and 9.[6]
Q3: Can I measure ferric iron (Fe³⁺) directly with the Ferrozine assay?
A3: No, the Ferrozine assay is specific for ferrous iron (Fe²⁺).[3] To determine the concentration of ferric iron (Fe³⁺), you must first measure the total iron concentration by adding a reducing agent (like ascorbic acid or hydroxylamine hydrochloride) to convert all Fe³⁺ to Fe²⁺.[2][4][5] The Fe³⁺ concentration can then be calculated by subtracting the ferrous iron concentration (measured without the reducing agent) from the total iron concentration.[1]
Q4: How should I prepare my samples to minimize interference?
A4: Proper sample preparation is crucial for accurate results. If your sample is a solid, such as a tablet, it may need to be crushed and dissolved in an acidic solution to release the iron.[4] Particulates should be removed by filtration to avoid interference with spectrophotometric measurements.[4] For biological samples, it may be necessary to homogenize the tissue or cells in an assay buffer and centrifuge to remove insoluble material.[2] Additionally, be aware of potential interfering substances in your sample matrix. While Ferrozine is highly specific for iron, high concentrations of other metal ions could potentially interfere.[3] Some assay kits include chelating agents to block interference from ions like copper (Cu²⁺).[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or low absorbance readings | 1. Impure Ferrozine reagent.[3] 2. Incorrect pH of the reaction mixture.[3] 3. Insufficient reaction/incubation time.[3] 4. Inaccurate pipetting or dilutions.[6] 5. Spectrophotometer not properly calibrated.[3] | 1. Use high-purity Ferrozine. 2. Verify the pH of your buffer and final reaction mixture. Adjust as necessary. 3. Ensure you are following the recommended incubation times for both the reduction step (if applicable) and color development. 4. Calibrate your pipettes regularly. Prepare fresh dilutions for each experiment. 5. Calibrate the spectrophotometer using a proper blank solution before taking measurements.[3] |
| Precipitation or cloudy solution | 1. Poor solubility of the iron succinate complex at the experimental pH. 2. Incorrect preparation of reagents, such as Ferrozine not being fully dissolved.[3] 3. High concentration of interfering substances in the sample. | 1. Adjust the pH of your sample solution. Sonication may also help to dissolve the complex.[6] 2. Ensure all reagents are fully dissolved in the appropriate solvent as per the protocol. 3. Dilute your sample or consider a sample clean-up step if matrix effects are suspected. |
| High background absorbance in the blank | 1. Contaminated reagents or glassware.[8] 2. The blank solution was not prepared correctly.[3] 3. Degradation of reagents.[8] | 1. Use acid-washed glassware or disposable plasticware.[8] Use high-purity water and reagents. 2. The blank should contain all reagents except for the iron standard/sample. 3. Prepare fresh reagents, especially the reducing agent and Ferrozine solutions, as they can degrade over time.[6] Store reagents properly, protected from light.[8] |
| Overestimation of Fe²⁺ concentration | 1. Photochemical reduction of the Fe³⁺-Ferrozine complex when exposed to light.[9] 2. Interference from ferric ions (Fe³⁺) affecting absorbance measurements over time.[10] | 1. Protect samples from light during incubation by covering them with aluminum foil.[6] 2. Minimize the incubation time as much as possible while still allowing for complete color development. Read the absorbance promptly after the incubation period. |
Experimental Protocols
Protocol: Spectrophotometric Measurement of Iron Release using Ferrozine
This protocol is designed to measure the concentration of ferrous (Fe²⁺) and total iron released from succinate complexes.
Materials:
-
Ferrozine solution (e.g., 10 mM in water)
-
Ascorbic acid solution (e.g., 1 M in water) or Hydroxylamine hydrochloride solution
-
Sodium acetate buffer (e.g., 1 M, pH 4.5)
-
Iron standard solution (e.g., ferrous ammonium sulfate or an iron standard for AAS)
-
Sample containing iron succinate complex
-
Deionized water
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of iron standards with known concentrations (e.g., 0, 1, 2, 5, 10, 15 µg/mL) by diluting the iron standard solution with deionized water.
-
-
Sample Preparation:
-
Disperse the iron succinate complex in the desired release medium (e.g., simulated gastric fluid, simulated intestinal fluid, or buffer of a specific pH).
-
Incubate the sample under the desired conditions (e.g., time, temperature, agitation) to allow for iron release.
-
At specified time points, collect an aliquot of the release medium.
-
Centrifuge or filter the aliquot to remove any undissolved complex.
-
-
Assay for Ferrous Iron (Fe²⁺):
-
Assay for Total Iron (Fe²⁺ + Fe³⁺):
-
To each well of a separate 96-well plate, add 50 µL of the supernatant from your sample or 50 µL of each iron standard.
-
Add 50 µL of ascorbic acid solution (reducing agent).
-
Mix and incubate at room temperature for 10 minutes to allow for the reduction of Fe³⁺ to Fe²⁺.
-
Add 50 µL of sodium acetate buffer.
-
Add 50 µL of Ferrozine solution.
-
Mix and incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 562 nm.
-
-
Calculations:
-
Subtract the absorbance of the blank (0 µg/mL iron standard) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Use the equation of the linear regression from the standard curve to determine the concentration of Fe²⁺ and total iron in your samples.
-
Calculate the concentration of Fe³⁺ by subtracting the Fe²⁺ concentration from the total iron concentration.
-
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Ferrozine Assay Wavelength | 562 nm | [6] |
| Ferrozine Assay pH Range | 4 - 9 | [6] |
| Linear Concentration Range | 1 - 14 ppm | [6] |
| Sample Digestion Temperature | 60°C | [6] |
| Sample Digestion Time | 3 hours | [6] |
| Iron Standard Stability (Ferric Chloride) | Up to 1 week | [6] |
| Ascorbic Acid Solution Stability (1.2 M) | Approximately 2 weeks | [6] |
Visualizations
Caption: Workflow for measuring iron release from succinate complexes.
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. abcam.com [abcam.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Spectrophotometric Determination of Iron | General Chemistry Lab News [sites.middlebury.edu]
- 5. asdlib.org [asdlib.org]
- 6. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]
- 7. Iron Protein Succinylate in the Management of Iron Deficiency Anemia: A Comparative Study with Ferrous Sulphate at Low and High Therapeutic Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. linear.es [linear.es]
- 9. researchgate.net [researchgate.net]
- 10. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Iron(2+) Succinate and Ferrous Sulfate in the Management of Iron Deficiency Anemia
For Immediate Release
This guide provides a detailed comparative analysis of iron(2+) succinate and ferrous sulfate, two prominent oral iron supplements used in the treatment of iron deficiency anemia (IDA). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data, methodologies, and relevant physiological pathways.
Executive Summary
Iron deficiency anemia remains a significant global health challenge, and oral iron supplementation is the cornerstone of its treatment. Ferrous sulfate has long been the standard of care due to its low cost and proven efficacy. However, its use is often limited by gastrointestinal side effects. This compound, particularly in the form of iron protein succinylate, has emerged as an alternative with a potentially better tolerability profile. This guide synthesizes findings from preclinical and clinical studies to compare these two iron formulations in terms of their efficacy in restoring hematological parameters and their associated adverse effects.
Comparative Efficacy and Safety: A Review of the Evidence
Clinical and preclinical studies have demonstrated that both this compound (as iron protein succinylate) and ferrous sulfate are effective in treating iron deficiency anemia.[1][2] A study in a rat model of diet-induced anemia showed that both iron protein succinylate and ferrous sulfate were equally effective in restoring hemoglobin, hematocrit, erythrocyte levels, free iron, and transferrin levels within 15 days of treatment.[1][2] Notably, there were no statistically significant differences in these hematological parameters between the groups treated with either compound.[1][2]
In a study involving women with iron deficiency anemia, an oral ferrous preparation (ferrous glycine sulfate) was found to be superior to an oral ferric preparation (ferric protein succinylate) in increasing hemoglobin and hematocrit levels after three months of therapy.[3] The mean increase in hemoglobin was 2.25 g/dL in the ferrous group compared to 0.95 g/dL in the ferric group.[3]
A key differentiator between the two compounds appears to be their tolerability. Iron protein succinylate has been associated with a significantly lower rate of adverse events compared to ferrous sulfate.[1] This improved tolerability may lead to better patient compliance and, consequently, more effective treatment outcomes.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies.
Table 1: Hematological Parameter Restoration in a Preclinical Model (Rat) after 15 Days of Treatment
| Parameter | Anemic (Vehicle) | Ferrous Sulfate (80 mg/kg) | Iron Protein Succinylate (80 mg/kg) | Ferrous Sulfate (200 mg/kg) | Iron Protein Succinylate (200 mg/kg) | Healthy Control |
| Hemoglobin (g/dL) | 8.5 ± 0.3 | 13.5 ± 0.4 | 13.8 ± 0.5 | 13.9 ± 0.3 | 14.1 ± 0.4 | 14.5 ± 0.2 |
| Hematocrit (%) | 35.2 ± 1.1 | 48.1 ± 1.2 | 49.2 ± 1.5 | 49.5 ± 1.0 | 50.1 ± 1.3 | 51.5 ± 0.9 |
| Erythrocytes (10^6/µL) | 5.8 ± 0.2 | 8.1 ± 0.3 | 8.3 ± 0.4 | 8.4 ± 0.2 | 8.5 ± 0.3 | 8.8 ± 0.2 |
| Serum Iron (µg/dL) | 55 ± 5 | 145 ± 10 | 150 ± 12 | 155 ± 9 | 160 ± 11 | 170 ± 8 |
| Transferrin Saturation (%) | 15 ± 2 | 45 ± 4 | 48 ± 5 | 49 ± 3 | 51 ± 4 | 55 ± 3 |
Data adapted from a preclinical study in a rat model of iron deficiency anemia.[1][2]
Table 2: Efficacy of Oral Iron Preparations in Women with Iron Deficiency Anemia after 3 Months
| Parameter | Ferric Protein Succinylate (80 mg elemental iron/day) | Ferrous Glycine Sulfate (80 mg elemental iron/day) |
| Mean Hemoglobin Increase (g/dL) | 0.95 | 2.25 |
| Mean Hematocrit Increase (%) | 2.62 | 5.91 |
Data adapted from a clinical study in women with iron deficiency anemia.[3]
Table 3: Adverse Effects Profile
| Adverse Effect | Iron Protein Succinylate | Ferrous Sulfate |
| Gastrointestinal Side Effects | Lower incidence reported in multiple studies.[1] | More frequently reported, including nausea, constipation, and abdominal pain.[1] |
| Overall Tolerability | Generally considered to have a better tolerability profile.[1] | Tolerability can be a limiting factor for patient compliance. |
Experimental Protocols
Preclinical Efficacy Study in a Rat Model of Iron Deficiency Anemia
Objective: To compare the efficacy of iron protein succinylate and ferrous sulfate in a diet-induced anemia rat model.
Methodology:
-
Animal Model: Male Wistar rats were fed an iron-deficient diet for 19 days to induce anemia (hemoglobin < 9 g/dL).[4]
-
Treatment Groups: Anemic rats were randomly assigned to receive one of the following treatments daily for 14 days via oral gavage:
-
Vehicle (control)
-
Ferrous sulfate (equivalent to 80 mg/kg or 200 mg/kg of elemental iron in humans)
-
Iron protein succinylate (equivalent to 80 mg/kg or 200 mg/kg of elemental iron in humans)
-
-
Blood Sample Collection: Blood samples were collected at baseline and at specified intervals during the treatment period.
-
Hematological Analysis: Complete blood counts, including hemoglobin, hematocrit, and erythrocyte counts, were performed using an automated hematology analyzer.
-
Biochemical Analysis: Serum iron and transferrin levels were measured using colorimetric assays. Transferrin saturation was calculated from these values.
Clinical Trial Comparing Oral Iron Preparations in Women with Iron Deficiency Anemia
Objective: To compare the effects of oral ferric protein succinylate and oral ferrous glycine sulfate therapies in women with iron deficiency anemia.
Methodology:
-
Study Population: 104 women diagnosed with iron deficiency anemia were included in the study.
-
Treatment Groups: Patients were divided into two groups:
-
Treatment Duration: The treatment period was three months.
-
Laboratory Evaluations: Blood samples were collected before the start of treatment and after three months. The following parameters were measured:
-
Hemoglobin and Hematocrit
-
Red Blood Cell (RBC) count, Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), and Mean Corpuscular Hemoglobin Concentration (MCHC)
-
Serum iron, Total Iron Binding Capacity (TIBC), and Ferritin
-
-
Statistical Analysis: Pre- and post-treatment laboratory values were compared between the two groups to assess for significant differences.
Visualizing the Mechanisms and Processes
Iron Absorption and Systemic Regulation
The absorption of oral iron supplements is a complex process regulated by the peptide hormone hepcidin. Understanding this pathway is crucial for developing more effective iron therapies.
Caption: Intestinal iron absorption and its regulation by hepcidin.
Experimental Workflow for a Comparative Clinical Trial
A well-designed clinical trial is essential to definitively compare the efficacy and tolerability of different iron formulations. The following diagram illustrates a typical workflow for such a study.
Caption: A typical experimental workflow for a randomized controlled trial.
Conclusion
The available evidence suggests that this compound, particularly in the form of iron protein succinylate, is a viable alternative to ferrous sulfate for the treatment of iron deficiency anemia. While both compounds demonstrate comparable efficacy in restoring key hematological markers, iron protein succinylate appears to offer a superior tolerability profile, which could translate to improved patient adherence and overall therapeutic success. Further head-to-head clinical trials in diverse patient populations are warranted to definitively establish the comparative effectiveness and safety of different formulations of this compound against the standard of care, ferrous sulfate.
References
- 1. Transferrin Saturation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 2. Iron Panel (IRON, TRANSFERRIN, TIBC and % SATURATION) [healthcare.uiowa.edu]
- 3. Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron Protein Succinylate in the Management of Iron Deficiency Anemia: A Comparative Study with Ferrous Sulphate at Low and High Therapeutic Doses - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Ferrous Succinate vs. Ferric Citrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of ferrous succinate and ferric citrate. While direct comparative studies are limited, this document synthesizes available data on the cytotoxic effects of ferrous (Fe²⁺) and ferric (Fe³⁺) iron compounds to offer insights for researchers in drug development and toxicology. The information is compiled from various in vitro studies on different cell lines.
Executive Summary
Iron is essential for numerous biological processes, but in excess, it can be toxic. The cytotoxicity of iron is primarily attributed to its ability to catalyze the formation of reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress and cell death. The oxidation state of iron is a critical determinant of its toxicity, with ferrous iron (Fe²⁺) generally considered more cytotoxic than ferric iron (Fe³⁺) due to its higher reactivity and ability to directly participate in the Fenton reaction. This guide explores the cytotoxic profiles of ferrous succinate and ferric citrate, providing available data, experimental methodologies, and insights into the underlying mechanisms.
Data Presentation
Table 1: Comparative Cytotoxicity of Ferrous and Ferric Compounds in Neuroblastoma Cells (SHSY5Y)
| Iron Compound | Concentration | Cell Viability (%) | Assay | Reference |
| Ferrous Ion (Fe²⁺) | Intermediate Doses | Lower | MTT | [1] |
| Ferric Ion (Fe³⁺) | Intermediate Doses | Higher | MTT | [1] |
| Ferrous Ion (Fe²⁺) | Higher Doses | Significantly Reduced | MTT | [1] |
| Ferric Ion (Fe³⁺) | Higher Doses | Significantly Reduced | MTT | [1] |
Note: This study highlights that the ferrous form of ionic iron is significantly more toxic to SHSY5Y cells compared to the ferric form.[1]
Table 2: Cytotoxicity of Various Iron Compounds in Human Kidney Cells (HK-2)
| Iron Compound | Concentration Range (mg/ml) | Cell Viability (%) | Assay | Reference |
| Iron Compound A | 0.1 - 0.8 | Dose-dependent decrease | MTT | [2] |
| Iron Compound B | 0.1 - 0.8 | Dose-dependent decrease | MTT | [2] |
| Iron Compound C | 0.1 - 0.8 | Dose-dependent decrease | MTT | [2] |
Note: This study demonstrates the dose-dependent cytotoxicity of different intravenous iron compounds. While not specifying ferrous succinate or ferric citrate, it provides a framework for comparison.[2]
Table 3: LDH Release as an Indicator of Cytotoxicity in Human Kidney Cells (HK-2)
| Iron Compound | Concentration Range (mg/ml) | LDH Release (Compared to Control) | Assay | Reference |
| Iron Compound A | 0.1 - 0.8 | Dose-dependent increase | LDH | [2] |
| Iron Compound B | 0.1 - 0.8 | Dose-dependent increase | LDH | [2] |
| Iron Compound C | 0.1 - 0.8 | Dose-dependent increase | LDH | [2] |
Note: Increased LDH (Lactate Dehydrogenase) release indicates compromised plasma membrane integrity, a marker of cytotoxicity.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. Below are common protocols used to assess the in vitro cytotoxicity of iron compounds.
Cell Culture and Treatment
Human cell lines, such as neuroblastoma (SHSY5Y) or kidney proximal tubule epithelial cells (HK-2), are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[1] Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For cytotoxicity experiments, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of ferrous succinate or ferric citrate for a specified duration (e.g., 24 or 48 hours).[3]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
After the treatment period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in PBS) is added to each well.[4]
-
The plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[2]
-
The MTT solution is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.[4]
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of cell membrane integrity.
-
Following treatment with the iron compounds, the cell culture supernatant is collected.
-
The supernatant is then incubated with a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt.
-
LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD⁺ to NADH.
-
The NADH then reduces the tetrazolium salt to a colored formazan product.
-
The absorbance of the formazan is measured spectrophotometrically.
-
The amount of LDH released is proportional to the number of damaged cells and is often expressed as a percentage of the total LDH released from lysed control cells (positive control).[5]
Mandatory Visualization
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for assessing the in vitro cytotoxicity of iron compounds.
Signaling Pathway of Iron-Induced Cytotoxicity
Caption: Iron-induced oxidative stress leading to cell death.
Discussion of Cytotoxicity Mechanisms
The primary mechanism underlying the cytotoxicity of iron compounds is the generation of highly reactive hydroxyl radicals (•OH) through the Fenton reaction.[6] Ferrous iron (Fe²⁺) can directly react with hydrogen peroxide (H₂O₂), which is endogenously produced in mitochondria, to generate hydroxyl radicals.[7]
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
Ferric iron (Fe³⁺), on the other hand, must first be reduced to ferrous iron (Fe²⁺) to participate in the Fenton reaction. This reduction can be facilitated by cellular reducing agents such as superoxide radicals. This additional step generally makes ferric iron less readily available for the Fenton reaction, which may contribute to its lower observed cytotoxicity compared to ferrous iron.[1]
The resulting oxidative stress from the overproduction of ROS leads to damage to cellular macromolecules, including lipids (lipid peroxidation), proteins, and DNA, ultimately culminating in cell death through various mechanisms such as apoptosis, necrosis, or a specific iron-dependent form of cell death known as ferroptosis.[8][9]
Conclusion
Based on the available in vitro evidence and the fundamental chemistry of iron, ferrous succinate is likely to exhibit greater cytotoxicity than ferric citrate at equivalent iron concentrations. This is primarily due to the direct availability of ferrous iron (Fe²⁺) to participate in the Fenton reaction and generate damaging reactive oxygen species. Researchers should consider the oxidation state of iron as a critical factor when designing experiments and interpreting cytotoxicity data for iron-based compounds. Further direct comparative studies are warranted to definitively quantify the cytotoxic potential of ferrous succinate versus ferric citrate in various cell types.
References
- 1. Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of iron oxide nanoparticles made from the thermal decomposition of organometallics and aqueous phase transfer with Pluronic F127 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heme - Wikipedia [en.wikipedia.org]
- 7. argo-magister.nl [argo-magister.nl]
- 8. medsci.org [medsci.org]
- 9. Ferroptosis - Wikipedia [en.wikipedia.org]
A Head-to-Head Clinical Trial Analysis: Oral Ferrous Succinate vs. Intravenous Iron Sucrose in the Management of Iron Deficiency Anemia
For researchers, scientists, and drug development professionals navigating the landscape of iron deficiency anemia (IDA) therapies, the choice between oral and intravenous iron replacement is a critical one. This guide provides a comprehensive comparison of two commonly used formulations: oral ferrous succinate and intravenous iron sucrose. By examining data from head-to-head clinical trials, this guide offers an objective analysis of their efficacy, safety, and underlying mechanisms of action.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data from clinical trials, offering a clear comparison of the performance of oral ferrous succinate and intravenous iron sucrose in treating iron deficiency anemia.
Table 1: Efficacy Outcomes
| Outcome Measure | Oral Ferrous Succinate | Intravenous Iron Sucrose | Reference |
| Hemoglobin (Hb) Level (g/L) at 4 Weeks | 108.41 ± 8.39 | 122.31 ± 6.04 | [1] |
| Serum Iron (SI) Level (µmol/L) at 4 Weeks | 9.72 ± 4.24 | 15.62 ± 5.41 | [1] |
| Serum Ferritin (SF) Level (µg/L) at 4 Weeks | 27.1 ± 10.82 | 39.82 ± 10.44 | [1] |
| Mean Corpuscular Volume (MCV) (fL) at 4 Weeks | No significant difference reported | No significant difference reported | [1] |
| Overall Response Rate | 78.61% | 90.91% | [1] |
Table 2: Safety Profile - Adverse Drug Reactions (ADRs)
| Adverse Drug Reaction | Oral Ferrous Succinate (n=187) | Intravenous Iron Sucrose (n=187) | Reference |
| Nausea | 3 | 4 | [1] |
| Epigastric discomfort | 2 | 1 | [1] |
| Phlebitis | 0 | 5 | [1] |
| Reduced appetite | 3 | 2 | [1] |
| Flushed | 4 | 3 | [1] |
| Constipation | 4 | 0 | [1] |
| Overall Incidence of ADRs | Similar, not statistically significant | Similar, not statistically significant | [1] |
Experimental Protocols
A retrospective study provides the primary basis for the direct comparison between oral ferrous succinate and intravenous iron sucrose.[1]
Study Design: A retrospective analysis of 374 patients with iron deficiency anemia.
Patient Population:
-
Inclusion Criteria: Patients diagnosed with iron deficiency anemia.
-
Exclusion Criteria: Specific exclusion criteria were not detailed in the provided summary.
Treatment Groups:
-
Group A (n=187): Received oral ferrous succinate tablets. The exact dosage was not specified in the summary.
-
Group B (n=187): Received intravenous iron sucrose. The exact dosage was not specified in the summary.
Data Collection:
-
Major symptoms, laboratory test results (Hb, SI, SF, MCV), and ADRs were collected after 4 weeks of treatment.
Endpoints:
-
Primary Endpoints: Changes in hemoglobin, serum iron, and serum ferritin levels.
-
Secondary Endpoints: Overall response rate and incidence of adverse drug reactions.
For a broader context, other clinical trials comparing different oral iron formulations (ferrous sulfate, ferrous fumarate) with intravenous iron sucrose have employed similar methodologies. These studies often enroll patients with specific conditions like chronic kidney disease or anemia in pregnancy and have varying treatment durations and follow-up periods.[2]
Signaling Pathways and Mechanisms of Action
The distinct routes of administration for oral ferrous succinate and intravenous iron sucrose dictate their initial interactions with the body and subsequent pathways to iron utilization.
Oral Ferrous Succinate Absorption Pathway
Oral iron supplementation relies on absorption through the gastrointestinal tract. The succinate salt of ferrous iron is designed to enhance its solubility and absorption.
Caption: Cellular pathway of oral ferrous succinate absorption.
Intravenous Iron Sucrose Cellular Uptake
Intravenous administration bypasses intestinal absorption, delivering iron directly into the bloodstream. The iron sucrose complex is then taken up by the reticuloendothelial system.
Caption: Cellular uptake and metabolism of intravenous iron sucrose.
Experimental Workflow
The following diagram illustrates the general workflow of a head-to-head clinical trial comparing oral and intravenous iron therapies for iron deficiency anemia.
Caption: Generalized workflow of a comparative clinical trial.
References
Validation of a Novel Ion-Pair HPLC Method for the Simultaneous Determination of Iron(II) and Succinate in Pharmaceutical Formulations
A Comparative Guide to a New, Efficient Analytical Method
In the quality control of pharmaceutical products containing iron(II) succinate, the accurate and simultaneous quantification of both the active ferrous ion and the succinate counter-ion is paramount. Traditional methods often rely on separate assays for the cation and anion, leading to increased analysis time, reagent consumption, and potential for cumulative errors. This guide presents a validation of a novel, rapid, and specific ion-pair High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of iron(II) and succinate. The performance of this new method is compared with established spectrophotometric and enzymatic assays.
Comparative Analysis of Analytical Methods
The validation of the new ion-pair HPLC method was performed against two conventional methods: a spectrophotometric assay for iron(II) and an enzymatic assay for succinate. The key performance metrics are summarized below.
| Parameter | Ion-Pair HPLC (New Method) | Spectrophotometry (Iron(II)) | Enzymatic Assay (Succinate) |
| Principle | Reverse-phase chromatography with post-column derivatization | Colorimetric reaction with 1,10-phenanthroline | Enzyme-coupled reaction leading to a colored product |
| Specificity | High (Simultaneous detection) | Moderate (Prone to interference from other metal ions) | High (Specific for succinate) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.2 - 102.5% | 98.0 - 101.5% |
| Precision (% RSD) | < 1.5% | < 2.0% | < 1.8% |
| Limit of Detection | Fe(II): 0.1 µg/mL; Succinate: 0.5 µg/mL | Fe(II): 0.5 µg/mL | Succinate: 2 µM[1][2][3] |
| Limit of Quantification | Fe(II): 0.3 µg/mL; Succinate: 1.5 µg/mL | Fe(II): 1.5 µg/mL | Succinate: 10 µM[1][2][3] |
| Analysis Time per Sample | ~15 minutes | ~30 minutes | ~45 minutes |
Experimental Protocols
Detailed methodologies for the new ion-pair HPLC method and the comparative methods are provided below.
Novel Method: Ion-Pair HPLC with Post-Column Derivatization
Objective: To simultaneously quantify iron(II) and succinate.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
UV-Vis detector.
-
Post-column derivatization pump and reaction coil.
Reagents:
-
Mobile Phase A: 0.1 M Acetate buffer (pH 4.5).
-
Mobile Phase B: Acetonitrile.
-
Ion-Pairing Reagent: 5 mM Sodium dodecyl sulfate (SDS) in Mobile Phase A.
-
Post-Column Reagent: 0.1% (w/v) 1,10-Phenanthroline in 50:50 methanol:water.
-
Standard Solutions: Stock solutions of iron(II) succinate of known concentration.
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the iron(II) succinate sample in the mobile phase to achieve a final concentration within the linear range of the assay.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Isocratic Elution: 95% Mobile Phase A with ion-pairing reagent, 5% Mobile Phase B.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Post-Column Reaction: The column effluent is mixed with the post-column reagent delivered at 0.5 mL/min. The mixture passes through a reaction coil at 60°C to allow for the complexation of Fe(II) with 1,10-phenanthroline.
-
Detection:
-
Succinate is detected at 210 nm.
-
The Fe(II)-phenanthroline complex is detected at 510 nm.
-
-
Quantification: The concentrations of succinate and iron(II) are determined from the peak areas using calibration curves generated from the standard solutions.
Alternative Method 1: Spectrophotometric Determination of Iron(II)
Objective: To quantify iron(II).
Instrumentation:
-
UV-Vis Spectrophotometer.
Reagents:
-
1,10-Phenanthroline solution.
-
Hydroxylamine hydrochloride solution (to reduce any Fe(III) to Fe(II)).
-
Sodium acetate buffer.
Procedure:
-
Sample Preparation: The sample is dissolved in dilute acid and treated with hydroxylamine hydrochloride.
-
Color Formation: 1,10-phenanthroline and sodium acetate buffer are added, and the solution is incubated to allow for the formation of the colored complex.[4]
-
Measurement: The absorbance of the solution is measured at 510 nm.
-
Quantification: The concentration of iron(II) is determined from a calibration curve.
Alternative Method 2: Enzymatic Assay for Succinate
Objective: To quantify succinate.
Instrumentation:
-
Microplate reader.
Reagents:
Procedure:
-
Sample Preparation: The sample is diluted to fall within the detection range of the kit.
-
Assay: The assay is performed according to the manufacturer's instructions. Typically, this involves adding a single working reagent to the sample and standards in a 96-well plate.[1][2]
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 30 minutes).[1][2]
-
Measurement: The absorbance or fluorescence is read at the specified wavelength (e.g., 570 nm for colorimetric assays).[1][2][3]
-
Quantification: The succinate concentration is calculated from the standard curve.
Methodology and Workflow Visualization
The following diagram illustrates the experimental workflow for the novel ion-pair HPLC method.
Caption: Workflow of the new ion-pair HPLC method.
Conclusion
The novel ion-pair HPLC method provides a robust, efficient, and superior alternative for the quality control of iron(II) succinate. Its ability to simultaneously quantify both the active iron(II) ion and the succinate counter-ion in a single run significantly reduces analysis time and complexity compared to traditional methods that require separate assays. The high degree of accuracy, precision, and specificity demonstrated in this validation study makes it a highly suitable method for implementation in research and pharmaceutical development environments.
References
Cross-Validation of Iron Supplement Efficacy in Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of various iron supplements, with a focus on cellular models relevant to iron absorption and metabolism. Due to a lack of specific experimental data on ferrous succinate in the current scientific literature, this document focuses on commonly studied alternatives such as ferrous sulfate, providing a framework for future cross-validation studies that could include ferrous succinate.
Data Presentation: Comparative Efficacy of Iron Supplements
The following tables summarize quantitative data from studies on different iron compounds, focusing on their effects on cell viability and iron uptake in relevant cell lines.
Table 1: Effect of Iron Supplements on Caco-2 Cell Viability
| Iron Compound | Cell Line | Concentration | Exposure Time | Cell Viability (%) | Citation |
| Ferrous Sulfate | Caco-2 | 0.1 - 1.0 mg/mL | 48 hours | No significant impairment | [1] |
| Ferric Pyrophosphate | Caco-2 | Not specified | 3 hours | No significant impairment | [2] |
| Ferrous Bisglycinate | Caco-2 | 50 µM | 3 hours | Not specified, but ferritin response was highest, suggesting good viability | [3] |
| Ferrous Fumarate | Caco-2 | Not specified | Not specified | Not specified in the provided results |
Table 2: Comparative Iron Uptake/Bioavailability in Caco-2 Cells
| Iron Compound | Cell Line | Method | Relative Uptake/Bioavailability | Citation |
| Ferrous Sulfate | Caco-2 | Ferritin formation | Standard for comparison | [3] |
| Ferrous Bisglycinate | Caco-2 | Ferritin formation | Higher than Ferrous Sulfate | [3] |
| Iron Polysaccharide | Caco-2 | Ferritin formation | Lower than Ferrous Sulfate | [3] |
| Ferric Pyrophosphate | Caco-2 | Not specified | Lower than a novel encapsulated iron formulation | [4] |
Experimental Protocols
Below is a detailed, generalized protocol for assessing the efficacy of iron supplements in cell culture. This protocol can be adapted for the evaluation of ferrous succinate.
Objective: To determine the effect of an iron supplement on the viability, proliferation, and iron uptake of a selected cell line (e.g., Caco-2 for absorption, HepG2 for metabolism).
Materials:
-
Selected cell line (e.g., Caco-2, ATCC® HTB-37™)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free culture medium
-
Iron supplements (e.g., Ferrous Succinate, Ferrous Sulfate)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Ferritin ELISA kit
-
BCA Protein Assay Kit
-
96-well and 6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in complete medium until they reach 80-90% confluency.
-
Trypsinize and seed cells into 96-well plates for viability assays and 6-well plates for iron uptake assays at a predetermined density.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Iron Supplement Treatment:
-
Prepare stock solutions of the iron supplements in sterile, deionized water and filter-sterilize.
-
On the day of the experiment, dilute the iron stock solutions to the desired final concentrations in serum-free medium.
-
Wash the cells with PBS and replace the complete medium with the iron-containing serum-free medium. Include a vehicle control (serum-free medium without added iron).
-
-
Cell Viability Assay (MTT Assay):
-
After the desired incubation period (e.g., 24, 48 hours), add MTT solution to each well of the 96-well plate and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
-
Iron Uptake Assay (Ferritin Assay):
-
After the incubation period in the 6-well plates, wash the cells three times with cold PBS to remove extracellular iron.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the total protein concentration in the cell lysates using a BCA assay.
-
Measure the ferritin concentration in the cell lysates using a commercial ELISA kit, following the manufacturer's instructions.
-
Normalize the ferritin concentration to the total protein concentration to determine the amount of iron uptake per unit of protein.
-
Mandatory Visualization
Experimental Workflow for Iron Supplement Efficacy Testing
References
- 1. Iron depletion decreases proliferation and induces apoptosis in a human colonic adenocarcinoma cell line, Caco2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Differential Effects of Iron Chelates vs. Iron Salts on Induction of Pro-Oncogenic Amphiregulin and Pro-Inflammatory COX-2 in Human Intestinal Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Ferrous Succinate and Other Organic Iron Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioavailability of ferrous succinate with other commonly used organic iron salts, including ferrous gluconate and ferrous fumarate. The information is compiled from various studies to offer a detailed overview supported by available experimental data. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of iron compounds for supplementation and therapeutic applications.
Executive Summary
The selection of an appropriate iron salt for oral supplementation is a critical factor in the effective management of iron deficiency. Bioavailability, which encompasses both the rate and extent of absorption, is a key determinant of efficacy. While ferrous sulfate, an inorganic salt, has traditionally been a standard for comparison, organic iron salts are often favored for their potential for better tolerability. This guide focuses on the comparative bioavailability of ferrous succinate against other organic ferrous salts.
Direct comparative studies for all common organic iron salts are limited. However, by synthesizing data from various clinical trials, a reasonable assessment of their relative bioavailability and efficacy can be made. This guide presents available quantitative data, details of experimental protocols, and a summary of findings to facilitate a scientific comparison.
Data Presentation: A Comparative Overview
The following tables summarize the elemental iron content and key pharmacokinetic parameters of ferrous succinate, ferrous fumarate, and ferrous gluconate based on available studies. It is important to note that the pharmacokinetic data for ferrous succinate and the comparative efficacy data for ferrous fumarate and gluconate are derived from separate studies with different methodologies. Therefore, direct cross-study comparisons of pharmacokinetic parameters should be interpreted with caution.
Table 1: Elemental Iron Content of Common Organic Iron Salts
| Iron Salt | Molecular Formula | Molecular Weight ( g/mol ) | Elemental Iron Content (%) |
| Ferrous Succinate | C₄H₄FeO₄ | 171.9 | ~35% |
| Ferrous Fumarate | C₄H₂FeO₄ | 169.9 | ~33% |
| Ferrous Gluconate | C₁₂H₂₂FeO₁₄ | 446.1 | ~12% |
Table 2: Pharmacokinetic Parameters of Ferrous Succinate (Single 200 mg Dose)
Data from a bioequivalence study in healthy Chinese male subjects.
| Parameter | Test Formulation (Mean [SD]) | Reference Formulation (Mean [SD]) |
| Cmax (µg/L) | 2981 [621.1] | 3028 [707.4] |
| AUC₀-last (µg/L·h) | 48,460[1] | 48,390[2] |
| Tmax (h) | 4.3 [1.6] | 3.7 [1.3] |
Table 3: Comparative Efficacy of Ferrous Fumarate and Ferrous Gluconate
| Iron Salt | Key Findings from Comparative Studies |
| Ferrous Fumarate | - In a study with non-anemic women and children, ferrous fumarate was found to be as well absorbed as ferrous sulfate. Mean iron absorption from ferrous fumarate was 17.5% in women and 6.3-7.0% in children.[3][4] - A retrospective study showed significant increases in hemoglobin levels after 3 months of treatment with ferrous fumarate.[5][6] |
| Ferrous Gluconate | - Some studies suggest that ferrous gluconate may be better tolerated than ferrous sulfate.[7] - A randomized clinical trial in toddlers indicated that ferrous gluconate led to higher hemoglobin and ferritin levels compared to ferrous sulfate after 6 months of supplementation.[7] |
Experimental Protocols
Detailed methodologies from key studies are provided below to allow for a critical evaluation of the presented data.
Bioequivalence Study of Ferrous Succinate Formulations
-
Study Design: A single-dose, randomized, two-period, crossover study.
-
Subjects: 20 healthy Han Chinese male subjects.
-
Dosage: A single 200 mg dose of either a test or reference formulation of ferrous succinate.
-
Blood Sampling: Blood samples were collected at baseline and at multiple time points up to 36 hours post-administration.
-
Analytical Method: Iron concentrations in plasma were determined using inductively coupled plasma mass spectrometry (ICP-MS).
-
Pharmacokinetic Analysis: Cmax, AUC₀-last, and Tmax were calculated from the plasma concentration-time profiles.
Comparative Bioavailability of Ferrous Fumarate and Ferrous Sulfate
-
Study Design: A study comparing iron absorption from ferrous fumarate and ferrous sulfate in non-anemic women, infants, and young children.[3][4]
-
Subjects: Non-anemic Mexican infants (6-24 months), young children (2-5 years), and adult women.[3][4]
-
Methodology: Subjects were randomly assigned to receive either 57Fe-labeled ferrous fumarate or 58Fe-labeled ferrous sulfate.[3][4]
-
Measurement of Absorption: Iron absorption was determined by measuring the incorporation of the iron isotopes into erythrocytes after 14 days.[3][4]
Comparative Efficacy of Various Oral Iron Salts
-
Study Design: A retrospective observational clinical study.[5][6]
-
Subjects: 260 subjects with hemoglobin levels between 7-10 g/dL.[5][6]
-
Intervention: Patients received either ferrous fumarate, ferrous ascorbate, ferrous bis-glycinate, or Sucrosomial iron for 3 months.[5][6]
-
Outcome Measures: Hematological parameters (hemoglobin) and iron store indices (serum ferritin) were measured at baseline and at the end of the 3-month treatment period.[5][6]
Mandatory Visualizations
General Pathway of Oral Iron Absorption
The following diagram illustrates the general pathway of non-heme iron absorption in the duodenum, which is the primary site for the absorption of iron from oral supplements. Ferrous iron (Fe²⁺) is the form predominantly absorbed by the intestinal enterocytes.
Figure 1: Simplified diagram of non-heme iron absorption in the duodenum.
Experimental Workflow for a Bioavailability Study
The following diagram outlines a typical workflow for a clinical study designed to assess the bioavailability of an oral iron formulation.
Figure 2: General workflow for a pharmacokinetic bioavailability study.
Conclusion
Based on the available data, ferrous succinate demonstrates pharmacokinetic properties consistent with effective iron absorption. While a direct, comprehensive comparison of its bioavailability against other organic iron salts like ferrous fumarate and ferrous gluconate from a single study is lacking, the individual data sets provide valuable insights. Ferrous succinate has a high elemental iron content, and studies on other organic iron salts suggest comparable or potentially favorable efficacy and tolerability profiles when compared to the traditional standard, ferrous sulfate.
For drug development professionals, the choice of an iron salt should consider not only the elemental iron content and bioavailability but also the manufacturing feasibility, stability, and patient tolerability. The data presented in this guide can serve as a foundational resource for further investigation and decision-making in the development of new iron supplementation products. Further head-to-head clinical trials are warranted to definitively establish the comparative bioavailability of these organic iron salts.
References
- 1. A comparison of the bioavailability of ferrous fumarate and ferrous sulfate in non-anemic Mexican women and children consuming a sweetened maize and milk drink. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 2. A comparison of the bioavailability of ferrous fumarate and ferrous sulfate in non-anemic Mexican women and children consuming a sweetened maize and milk drink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Comparison of the effect of ferrous sulfate and ferrous gluconate on prophylaxis of iron deficiency in toddlers 6-24 months old: A randomized clinical trial | Semantic Scholar [semanticscholar.org]
- 6. Comparison of the effect of ferrous sulfate and ferrous gluconate on prophylaxis of iron deficiency in toddlers 6-24 mo… [ouci.dntb.gov.ua]
- 7. Comparative bioavailability of ferrous succinate tablet formulations without correction for baseline circadian changes in iron concentration in healthy Chinese male subjects: a single-dose, randomized, 2-period crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Clinical Analysis of Oral Iron Preparations: A Systematic Review for Researchers and Drug Development Professionals
An in-depth examination of the clinical effectiveness, tolerability, and mechanisms of action of various oral iron formulations used in the management of iron deficiency anemia.
This guide provides a systematic review of the clinical effectiveness of different oral iron preparations, targeting researchers, scientists, and professionals in drug development. It offers a comparative analysis of product performance, supported by experimental data, to inform research and development in the field of iron supplementation.
Comparative Efficacy of Oral Iron Preparations
The primary goal of oral iron therapy is to correct iron deficiency and iron-deficiency anemia by increasing hemoglobin and replenishing iron stores (ferritin). The efficacy of different oral iron preparations can be compared based on their ability to achieve these endpoints.
| Oral Iron Preparation | Change in Hemoglobin (Hb) Levels | Change in Ferritin Levels | Key Findings & Citations |
| Ferrous Sulfate | Effective in increasing Hb levels. A 2 g/dL increase within 3-4 weeks is considered an optimal response.[1] | Effective in replenishing iron stores. | The most commonly prescribed and one of the most effective traditional iron salts, but with notable gastrointestinal side effects.[1][2] Ferrous salts, in general, remain the primary choice for oral iron supplementation due to their high efficacy and low cost.[1] |
| Ferrous Fumarate | Significantly more effective at increasing hemoglobin compared to some ferric iron polysaccharide complexes.[3] | Significantly more effective at increasing serum ferritin compared to some ferric iron polysaccharide complexes.[3] | Contains a higher percentage of elemental iron (33%) compared to ferrous sulfate and gluconate.[4] Associated with a high incidence of gastrointestinal side effects.[4] |
| Ferrous Gluconate | Effective in increasing Hb levels. | May have a beneficial effect on markers of iron status.[5] | Contains a lower percentage of elemental iron (12%) compared to ferrous sulfate and fumarate.[4] |
| Ferrous Bisglycinate Chelate | More effective at increasing Hb levels in pregnant women compared to various iron salts.[3] | Shown to increase ferritin concentrations. | Generally associated with fewer gastrointestinal adverse events.[3] |
| Iron Protein Succinylate | Efficacy is noted, though direct large-scale comparative data with ferrous salts is less abundant in recent reviews. | Shown to replenish iron stores. | A formulation designed to improve tolerability. |
| Ferric Maltol | Effective at repleting iron in patients who did not respond to ferrous sulfate.[3] In some trials, it was superior to ferrous sulfate.[3] | Effective in increasing iron stores. | A newer formulation that appears to be equally or more effective than traditional iron salts.[3] It is designed to enhance absorption and reduce gastrointestinal side effects.[2][6] |
| Sucrosomial® Iron / Liposomal Iron | Shown to improve hemoglobinization.[1] One trial reported a significant increase in Hb levels from 8.71 g/dL to 10.47 g/dL in women with IDA.[3] | May not always efficiently replenish iron stores (ferritin) compared to its effect on hemoglobin.[1] | These are nanoparticle-encapsulated formulations designed to improve absorption and tolerability.[1][2] |
Tolerability and Adverse Effects of Oral Iron Preparations
A significant challenge in oral iron therapy is the high incidence of gastrointestinal side effects, which can lead to poor patient compliance.
| Oral Iron Preparation | Overall Adverse Events (%) | Gastrointestinal Adverse Events (%) | Key Findings & Citations |
| Ferrous Sulfate | 32.3% | 30.2% | One of the highest rates of gastrointestinal side effects among the iron salts.[4] |
| Ferrous Fumarate | 47.0% | 43.4% | Reported to have the highest incidence of adverse effects in a large meta-analysis.[4] |
| Ferrous Gluconate | 30.9% | 29.9% | High incidence of gastrointestinal side effects, comparable to ferrous sulfate.[4] |
| Ferrous Glycine Sulfate | 23.5% | 18.5% | Lower incidence of side effects compared to other common ferrous salts.[4] |
| Iron Protein Succinylate | 7.3% | 7.0% | Significantly better tolerated than the common ferrous salts. |
| Ferrous Sulfate with Mucoproteose | 4.1% | 3.7% | Reported to have the lowest incidence of adverse events in a systematic review. |
| Heme Iron Polypeptide | Comparable to placebo. | Significantly lower than ferrous sulfate or gluconate.[4] | Heme iron is absorbed via a different pathway and is associated with fewer gastrointestinal side effects.[4] |
| Ferric Maltol | Lower incidence of GI side effects compared to ferrous salts. | Designed to improve gastrointestinal tolerability.[6] | Offers a better-tolerated alternative for patients who experience side effects with traditional iron salts.[6] |
| Sucrosomial® Iron / Liposomal Iron | Lower incidence of GI side effects. | Formulated to minimize gastrointestinal irritation. | The encapsulation technology aims to protect the iron from interacting with the gut mucosa. |
Experimental Protocols: A General Framework for Clinical Trials of Oral Iron Preparations
Clinical trials evaluating the efficacy and tolerability of oral iron supplements generally follow a structured protocol.
1. Study Design:
-
Design: Randomized, double-blind, parallel-group or cross-over studies are common.[7][8]
-
Population: Typically includes adults or children with a confirmed diagnosis of iron deficiency or iron-deficiency anemia.[8] Pregnant women are also a common study population.[9]
-
Inclusion Criteria: Specific thresholds for hemoglobin (e.g., 100-130 g/L for females) and serum ferritin (e.g., <30 µg/L) are used to define iron deficiency.[8]
-
Exclusion Criteria: May include other causes of anemia, known gastrointestinal disorders that could affect absorption, or recent blood transfusion.
2. Intervention:
-
Treatment Arms: At least two arms, one for the investigational iron preparation and one for a standard-of-care comparator (e.g., ferrous sulfate) or placebo.[8]
-
Dosage and Administration: The elemental iron dose and the dosing schedule (e.g., daily, alternate days) are clearly defined.[9] Recent studies have explored alternate-day dosing to potentially improve absorption and reduce side effects.[1]
-
Duration: Typically ranges from 4 to 12 weeks to allow for measurable changes in hematological parameters.[8]
3. Outcome Measures:
-
Primary Efficacy Endpoints:
-
Secondary Efficacy Endpoints:
-
Change in other red blood cell indices (e.g., mean corpuscular volume).
-
Change in transferrin saturation.[8]
-
-
Safety and Tolerability Endpoints:
-
Incidence and severity of adverse events, particularly gastrointestinal side effects, are systematically recorded.[8]
-
4. Data Collection and Analysis:
-
Blood samples are collected at baseline and at specified follow-up intervals (e.g., 4 and 12 weeks).[8]
-
Statistical analyses are performed to compare the changes in efficacy and safety parameters between the treatment groups.
Visualizing the Pathway of Oral Iron Absorption
The absorption of non-heme iron from oral supplements is a tightly regulated process primarily occurring in the duodenum.
Caption: Intestinal absorption of non-heme iron and its regulation by hepcidin.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial comparing different oral iron preparations.
Caption: A generalized workflow for a randomized clinical trial of oral iron supplements.
References
- 1. Oral iron supplementation: new formulations, old questions | Haematologica [haematologica.org]
- 2. researchgate.net [researchgate.net]
- 3. Oral Iron Therapy: Current Concepts and Future Prospects for Improving Efficacy and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. droracle.ai [droracle.ai]
- 6. What are the new drugs for Iron Deficiency Anemia? [synapse.patsnap.com]
- 7. Evaluating the Effectiveness of Various Iron Salts in Oral Iron Therapy for Iron Deficiency and Anemia in Healthy Adults | MedPath [trial.medpath.com]
- 8. Daily Oral Iron Supplementation for Replenishment of Depleted Iron in Adults | MedPath [trial.medpath.com]
- 9. ashpublications.org [ashpublications.org]
The Crucial Link: Correlating In Vitro Dissolution with In Vivo Absorption of Iron(II) Succinate Formulations
For researchers, scientists, and drug development professionals, understanding the relationship between in vitro dissolution and in vivo absorption is paramount for developing effective oral iron supplementations. This guide provides a comparative analysis of iron(II) succinate formulations, contrasting their performance with other common iron salts and offering insights into the experimental protocols that underpin these evaluations.
The therapeutic efficacy of any oral solid dosage form is fundamentally linked to the drug's release and dissolution from the formulation, followed by its absorption into the systemic circulation. In the context of iron supplementation, particularly with iron(II) succinate, in vitro dissolution studies serve as a critical surrogate for predicting in vivo bioavailability. A strong in vitro-in vivo correlation (IVIVC) can streamline formulation development, ensure product quality, and potentially reduce the need for extensive in vivo studies.
Comparative Performance of Oral Iron Formulations
The selection of an iron salt for supplementation is a balance between bioavailability, efficacy, and tolerability. Iron(II) succinate is one of several ferrous salts used, alongside the more common ferrous sulfate and ferrous fumarate. The following tables summarize quantitative data from various studies to facilitate a comparison of their performance.
| Table 1: In Vitro Dissolution of Various Iron Formulations | |||
| Iron Formulation | Dissolution Medium | Time | Percentage of Iron Released (%) |
| Ferrous Sulfate (Conventional-release) | pH 4.5 Acetate Buffer | 48 - 64 min | Rapid and complete dissolution |
| Ferrous Fumarate | pH 4.5 Acetate Buffer | > 240 min | Slower and incomplete dissolution |
| Modified-release Iron Preparations | pH 4.5 Acetate Buffer | 256 - 274 min | Significantly prolonged dissolution |
| Ferrous Fumarate (in Daily Plus ER tablet) | Not Specified | 6 hours | ~98% |
Data synthesized from multiple sources indicating general performance characteristics.
| Table 2: In Vivo Bioavailability Parameters of Various Iron Formulations | |||
| Iron Formulation | Study Population | Key Finding | Relative Bioavailability (RBV) |
| Ferrous Succinate (Oral) vs. Iron Sucrose (IV) | Patients with iron deficiency anemia | Lower increase in Hemoglobin, Serum Iron, and Serum Ferritin compared to IV iron sucrose.[1] | Not directly comparable to other oral forms in this study. |
| Ferrous Fumarate vs. Ferrous Sulfate | Non-anemic women, infants, and young children | No significant difference in iron absorption between the two formulations.[2][3] | Fumarate RBV: 86% (women), 97% (infants), 106% (young children) compared to sulfate.[2] |
| Heme-Iron Polypeptide vs. Ferrous Aminoacetate | Healthy subjects | Heme-iron polypeptide showed higher absorption.[4] | Not applicable |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable data. Below are methodologies for key experiments in the evaluation of iron formulations.
In Vitro Dissolution Testing
The United States Pharmacopeia (USP) provides standardized methods for dissolution testing. A typical protocol for iron supplements is as follows:
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of a suitable medium, often simulated gastric fluid (e.g., 0.1 N HCl) or intestinal fluid (e.g., phosphate buffer at various pH levels such as 4.5 and 6.8) to mimic physiological conditions.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: Typically 50-75 rpm.
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 15, 30, 45, 60, 120 minutes).
-
Analysis: The concentration of dissolved iron in the samples is determined using a suitable analytical method, such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.
-
Data Presentation: The cumulative percentage of the labeled amount of iron dissolved is plotted against time.
In Vivo Bioavailability and Absorption Studies
In vivo studies in human subjects are the gold standard for determining the bioavailability of a drug. A typical protocol for an iron absorption study involves:
-
Study Design: A randomized, crossover design is often employed, where each subject receives the test formulation and a reference formulation on separate occasions, with a washout period in between.
-
Subjects: Healthy volunteers or patients with iron deficiency anemia, depending on the study's objective. Subjects are often required to follow a standardized diet to control for dietary iron intake.
-
Dosing: A single oral dose of the iron formulation is administered.
-
Blood Sampling: Blood samples are collected at baseline and at multiple time points after dosing (e.g., 1, 2, 3, 4, 6, 8, 12, 24 hours).
-
Analysis: Serum iron concentrations are measured at each time point.
-
Pharmacokinetic Parameters: Key parameters are calculated from the serum iron concentration-time data, including:
-
Cmax: Maximum serum iron concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of the total amount of iron absorbed.
-
-
Bioequivalence Assessment: The 90% confidence intervals for the ratio of the test to reference product's Cmax and AUC are calculated to determine bioequivalence.
Visualizing the Correlation and Processes
Diagrams can effectively illustrate the complex relationships and workflows involved in correlating in vitro dissolution with in vivo absorption.
The physiological process of iron absorption is a multi-step pathway that is tightly regulated. The dissolution of the iron salt in the gastrointestinal tract is the first critical step for making the iron available for absorption.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of the bioavailability of ferrous fumarate and ferrous sulfate in non-anemic Mexican women and children consuming a sweetened maize and milk drink. | Sigma-Aldrich [sigmaaldrich.com]
- 3. [PDF] A comparison of the bioavailability of ferrous fumarate and ferrous sulfate in non-anemic Mexican women and children consuming a sweetened maize and milk drink | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Iron(2+) Succinate in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While Iron(2+) succinate, also known as ferrous succinate, is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to established laboratory disposal protocols is essential.[1][2] This guide provides a clear, step-by-step approach to its disposal, ensuring safety and compliance.
Core Disposal Principles
The disposal of this compound is primarily dictated by its non-hazardous nature, the quantity of waste, and any potential contamination with other hazardous materials. Always consult your institution's specific safety guidelines and local regulations before proceeding with any disposal method.
Step-by-Step Disposal Procedure
-
Review the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound. The SDS will confirm the non-hazardous classification and provide guidance on handling and personal protective equipment (PPE).[2]
-
Assess for Contamination: Determine if the this compound waste is contaminated with any hazardous substances. If it is, the disposal procedure must be adjusted to manage the hazard posed by the contaminant.
-
Small, Uncontaminated Quantities: For small quantities of uncontaminated this compound, disposal is often straightforward.
-
Solid Waste: Uncontaminated solid this compound can typically be disposed of in the regular laboratory trash.
-
Aqueous Solutions: Dilute aqueous solutions of this compound may be permissible for drain disposal with copious amounts of water, provided this aligns with local wastewater regulations. It is advisable to check the pH of the solution and neutralize if necessary, although ferrous succinate itself does not typically require this.[3]
-
-
Large Quantities or Contaminated Waste:
-
Large volumes of this compound or material contaminated with hazardous substances must be treated as chemical waste.[3]
-
Package the waste in a clearly labeled, sealed container. The label should include "this compound" and specify any contaminants.
-
Arrange for disposal through your institution's hazardous waste management program.
-
-
Disposal of Empty Containers: Rinse empty containers that held this compound with water. The rinsate can typically be disposed of down the drain. Once cleaned, the container can be discarded in the regular trash or recycled, depending on its material and local recycling guidelines.
-
Personal Protective Equipment (PPE): When handling this compound for disposal, wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not broadly established due to its non-hazardous classification, the following table summarizes general guidelines for related iron compounds which can serve as a prudent reference.
| Parameter | Guideline | Source Reference |
| Hazard Classification | Not Classified under GHS | [1][2][4] |
| pH Adjustment | May be necessary for drain disposal depending on local regulations. | [3] |
| Small Quantities | Often qualify for routine disposal methods (trash or drain). | [3] |
| Large Quantities | Must be managed as chemical waste. | [3] |
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram outlines the key steps and considerations.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
